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  • Product: cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid
  • CAS: 945362-37-8

Core Science & Biosynthesis

Foundational

Stereochemical Landscape and Conformational Dynamics of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern drug discovery, 1,4-disubstituted cyclohexanes...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery, 1,4-disubstituted cyclohexanes are highly valued as rigid, metabolically stable scaffolds. Among these, 4-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid serves as a critical bifunctional building block. However, its stereochemistry is frequently misunderstood—even by automated chemical inventory systems that erroneously flag it as a "mixture of enantiomers."

As a Senior Application Scientist, I have designed this guide to deconstruct the stereochemical and conformational realities of the cis-isomer. By understanding the thermodynamic causality behind its conformational equilibrium and employing a self-validating Nuclear Magnetic Resonance (NMR) protocol, researchers can unambiguously isolate, characterize, and utilize this compound in active pharmaceutical ingredient (API) synthesis.

Symmetry and the Illusion of Chirality

A fundamental principle of stereochemistry is that the presence of stereocenters does not guarantee molecular chirality. In the case of 1,4-disubstituted cyclohexanes, the substitution pattern dictates the symmetry.

The cis-4-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid molecule possesses two pseudoasymmetric carbons at C1 and C4. Because the two paths around the cyclohexane ring connecting C1 to C4 are chemically and sterically identical, the molecule contains an internal plane of symmetry ( σ ) that bisects the C1 and C4 atoms.

Causality of Achirality: Because this σ -plane perfectly reflects one half of the molecule onto the other, the cis-isomer is strictly achiral (a meso-like diastereomer). It cannot rotate plane-polarized light, and it has no enantiomer. The only stereoisomeric relationship it shares is a diastereomeric one with the trans-isomer (which possesses a center of inversion, i , and is also achiral). Therefore, synthetic efforts do not require chiral resolution—only diastereomeric separation.

Conformational Thermodynamics: The Chair-Chair Equilibrium

Unlike the trans-isomer, which can adopt a highly stable diequatorial (e,e) chair conformation, the cis-isomer is geometrically forced into an axial-equatorial (a,e) arrangement. This forces the molecule into a rapid, dynamic equilibrium between two distinct chair conformers at room temperature.

To predict which conformer dominates, we must analyze the A-values (the difference in Gibbs free energy, ΔG , between the equatorial and axial positions for a given substituent)[1].

Steric Demand and A-Value Analysis

Counterintuitively, the massive 4-chlorobenzoyl group is sterically less demanding than the smaller carboxylic acid group in the context of 1,3-diaxial interactions.

  • Carboxylic Acid (-COOH): Features an sp3 -hybridized oxygen that projects electron density into the axial space, resulting in an A-value of approximately 1.35 – 1.40 kcal/mol[2].

  • 4-Chlorobenzoyl (-COAr): The carbonyl carbon attached directly to the cyclohexane ring is sp2 -hybridized and planar. This "flatness" allows the bulky aromatic ring to rotate and minimize clashes with the axial protons at C3 and C5, yielding an A-value of roughly 1.20 – 1.25 kcal/mol[3].

Quantitative Thermodynamic Data

Because the A-values are remarkably close, the equilibrium is not entirely one-sided. The ΔΔG slightly favors the conformer where the bulkier -COOH group is equatorial.

Table 1: Thermodynamic Parameters of the cis-Isomer Equilibrium

ConformerC1 (-COOH) PositionC4 (-COAr) PositionSteric Strain Penalty (kcal/mol)Relative Population (298 K)
Conformer A AxialEquatorial~1.3546%
Conformer B EquatorialAxial~1.2554%

Calculation Note: ΔΔG≈−0.10 kcal/mol favoring Conformer B. Using Keq​=e−ΔΔG/RT , Keq​≈1.18 at 298 K.

ConformationalEquilibrium C1 Conformer A (46%) COOH: Axial 4-Cl-Benzoyl: Equatorial C2 Conformer B (54%) COOH: Equatorial 4-Cl-Benzoyl: Axial C1->C2 Rapid Chair Flip ΔΔG ≈ -0.10 kcal/mol

Graphviz DOT diagram illustrating the conformational equilibrium of the cis isomer.

Analytical Differentiation: A Self-Validating NMR Protocol

To isolate the cis-isomer from a crude synthetic mixture (which inherently contains the trans-diastereomer), we must employ a self-validating analytical system. 1 H NMR spectroscopy is the gold standard here, relying on the Karplus equation and specific J -coupling constants[4].

The Causality of the Spin-Spin Splitting
  • The trans-Isomer (Static): Adopts a locked diequatorial (e,e) conformation. The protons at C1 and C4 are strictly axial. Axial-axial protons exhibit large anti-periplanar coupling constants ( Jaa​≈10−12 Hz)[5]. The resulting NMR signal for the methine protons will be a wide multiplet (Peak width at half-height, W1/2​>25 Hz).

  • The cis-Isomer (Dynamic): Exists as a rapid 46:54 mixture of Conformer A and B. The NMR instrument captures a time-averaged signal. Because the methine proton is equatorial ~50% of the time (exhibiting only small gauche couplings, Jea​≈3−5 Hz, Jee​≈2−3 Hz), the time-averaged multiplet will be significantly narrower ( W1/2​<15 Hz)[4].

Self-Validation Rule: If Preparative HPLC yields two fractions, their NMR spectra must be mutually exclusive. Fraction 1 must show a wide multiplet, and Fraction 2 must show a narrow multiplet. If both show wide multiplets, the separation failed; if neither does, the synthetic core is structurally incorrect.

Experimental Protocol: Isolation and Characterization

This step-by-step methodology ensures the rigorous isolation and stereochemical validation of the cis-isomer.

Step 1: Preparative Chromatographic Separation

  • Dissolve 500 mg of the crude cis/trans mixture in 5 mL of HPLC-grade Methanol.

  • Inject onto a Preparative Reverse-Phase C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Elute isocratically using a mobile phase of 60:40 Acetonitrile:Water (with 0.1% Trifluoroacetic acid to suppress carboxylic acid ionization).

  • Monitor UV absorbance at 254 nm (targeting the 4-chlorobenzoyl chromophore).

  • Collect the two major baseline-resolved peaks into separate fractions (Fraction A and Fraction B) and lyophilize to dryness.

Step 2: 1 H NMR Stereochemical Assignment

  • Dissolve 10 mg of Fraction A and Fraction B in separate NMR tubes containing 0.6 mL of CDCl 3​ .

  • Acquire a standard 1D 1 H NMR spectrum at 400 MHz (minimum 16 scans, 298 K).

  • Locate the methine protons adjacent to the substituents (typically between δ 2.50 – 3.50 ppm).

  • Analyze Multiplet Width:

    • Measure the distance in Hz between the outermost peaks of the multiplet.

    • Result: The fraction exhibiting the narrow multiplet ( W1/2​<15 Hz) is definitively assigned as the cis-isomer. The fraction with the wide multiplet ( W1/2​>25 Hz) is the trans-isomer.

ExperimentalWorkflow S1 Step 1: Synthetic Mixture (cis/trans diastereomers) S2 Step 2: Preparative HPLC (Isocratic Reverse-Phase) S1->S2 S3 Step 3: Fraction Collection (Peak 1 & Peak 2) S2->S3 S4 Step 4: 1H NMR (400 MHz) Self-Validating Analysis S3->S4 S5 cis-Isomer Confirmed Narrow Multiplet (W1/2 < 15 Hz) S4->S5 Time-Averaged Gauche Couplings S6 trans-Isomer Confirmed Wide Multiplet (J_aa > 10 Hz) S4->S6 Anti-Periplanar Couplings

Graphviz DOT diagram mapping the isolation and NMR validation workflow.

Conclusion

The stereochemistry of cis-4-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid is defined by its achiral symmetry and its highly dynamic conformational equilibrium. By understanding that the sp2 -hybridized benzoyl group exerts less steric demand than the sp3 -hybridized carboxylic acid, researchers can accurately predict its behavior in solution. Furthermore, by leveraging the stark differences in J -coupling caused by these conformational realities, analytical chemists can deploy self-validating NMR protocols to ensure absolute stereochemical integrity during drug development.

References

  • Title: A value - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" Source: Master Organic Chemistry URL: [Link]

  • Title: 5.3 Spin-Spin Splitting: J-Coupling Source: Organic Chemistry Data URL: [Link]

  • Title: Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives Source: ACS Publications URL: [Link]

Sources

Exploratory

Preliminary Investigation of 4-Chlorobenzoyl Cyclohexane Compounds: A Paradigm Shift in Non-Peptidic Drug Design

Executive Summary Historically, the development of covalent inhibitors for parasitic cysteine proteases—such as Cruzain (Trypanosoma cruzi) and Rhodesain (Trypanosoma brucei)—has relied heavily on peptide-based scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically, the development of covalent inhibitors for parasitic cysteine proteases—such as Cruzain (Trypanosoma cruzi) and Rhodesain (Trypanosoma brucei)—has relied heavily on peptide-based scaffolds. While highly potent, these peptidic inhibitors (e.g., K11777) suffer from severe pharmacokinetic liabilities, including rapid proteolytic degradation, poor oral bioavailability, and off-target toxicity.

Recent preliminary investigations have identified 4-chlorobenzoyl cyclohexane compounds , specifically trans-2-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid derivatives, as privileged non-peptidic scaffolds [1]. By replacing the vulnerable peptide backbone with a rigid cyclohexane ring, we can effectively mimic the necessary hydrophobic contacts required for target binding while bypassing traditional peptide liabilities. This technical guide explores the structural rationale, quantitative efficacy, and validated experimental methodologies for deploying these compounds in modern drug discovery.

Mechanistic Rationale & Structural Biology

To understand the efficacy of the 4-chlorobenzoyl cyclohexane scaffold, we must analyze the active site topology of our target proteases. Parasitic cysteine proteases possess a highly conserved catalytic triad (Cys25, His159, Asn175) and distinct substrate-binding subsites (S1, S2, S3).

  • The P2 Bioisostere (Cyclohexane): The S2 subsite is a deep, hydrophobic pocket that dictates substrate specificity. The rigid cyclohexane ring acts as a non-peptidic P2 moiety. Its chair conformation perfectly projects into the S2 pocket, provided the correct stereochemistry is maintained.

  • The P3 Cap (4-Chlorobenzoyl): The S3 subsite is a solvent-exposed boundary region. The 4-chlorobenzoyl group extends from the cyclohexane core, engaging in critical π−π and hydrophobic interactions at the S3 boundary, stabilizing the inhibitor-enzyme complex [1].

  • The Warhead (Vinylsulfone): Coupled to the carboxylic acid of the cyclohexane core, the vinylsulfone acts as a Michael acceptor, forming an irreversible covalent bond with the catalytic Cys25 thiolate.

G I 4-Chlorobenzoyl Cyclohexane Inhibitor W Vinylsulfone Warhead (Electrophile) I->W comprises P2 Cyclohexane Ring (P2 Moiety) I->P2 comprises P3 4-Chlorobenzoyl Group (P3 Moiety) I->P3 comprises Cys Catalytic Cys25 (Target Thiol) W->Cys Covalent Bond S2 S2 Subsite (Hydrophobic) P2->S2 1R, 2R Stereospecific S3 S3 Subsite (Aromatic Boundary) P3->S3 Pi-Pi Interaction

Figure 1: Pharmacophore mapping of 4-chlorobenzoyl cyclohexane inhibitors in cysteine proteases.

Quantitative Efficacy Data

The stereochemistry of the cyclohexane ring is the absolute determinant of potency. High-resolution X-ray crystallography (1.75 Å) of these complexes reveals that only the (1R, 2R) configuration aligns correctly within the S2/S3 subsites [1]. The table below summarizes the kinetic association rates ( kass​ ) and half-maximal inhibitory concentrations ( IC50​ ) of these derivatives compared to a peptidic baseline.

Compound DesignationP2/P3 Scaffold ConfigurationTarget Enzyme kass​ ( M−1s−1 ) IC50​ ( μM )
K11777 (Control)Peptidic (Phe-hPhe)Cruzain~150,0000.002
Compound 7a (1R, 2R)-4-chlorobenzoyl cyclohexaneCruzain9,7500.05
Compound 7b (1S, 2S)-4-chlorobenzoyl cyclohexaneCruzain2,160> 100
Compound 8a (1R, 2R)-4-chlorobenzoyl cyclohexaneRhodesain5,7400.10

Data Interpretation: While the non-peptidic Compound 7a exhibits a lower kass​ than the peptidic K11777, it achieves a highly respectable IC50​ of 50 nM without the associated metabolic instability of a peptide bond. Furthermore, the >100-fold drop in potency for Compound 7b highlights the extreme stereospecificity of the S2 pocket.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Every reagent choice is grounded in a specific biochemical causality.

Protocol A: Diastereoselective Coupling and Isolation

Because the commercial trans-2-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid is typically a racemic mixture, coupling it to a chiral vinylsulfone amine yields a mixture of diastereomers that must be resolved.

  • Activation: Dissolve 1.0 eq of the racemic carboxylic acid in anhydrous DMF. Add 1.2 eq of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 eq of HOBt (Hydroxybenzotriazole). Stir at 0°C for 30 minutes.

    • Causality: EDCI/HOBt is chosen over harsher acyl chloride formation to prevent epimerization at the α -carbon, preserving the critical trans relationship of the cyclohexane substituents.

  • Coupling: Add 1.0 eq of the target vinylsulfone amine and 2.5 eq of N,N-diisopropylethylamine (DIPEA). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Separation: Purify the crude mixture via flash column chromatography (Silica gel, gradient elution of 20-50% EtOAc in Hexanes).

    • System Validation: The diastereomers will resolve into two distinct bands on TLC. Post-column, the absolute configuration of the isolated fractions must be validated via 2D-NMR (NOESY) to confirm the (1R, 2R) geometry before proceeding to biological assays.

Protocol B: Self-Validating Fluorogenic Kinetic Assay

To quantify the inhibitory potency ( kass​ ), we utilize a continuous fluorogenic assay tracking the cleavage of Z-Phe-Arg-AMC [1].

  • Buffer Preparation: Prepare assay buffer containing 100 mM Sodium Acetate (pH 5.5), 5 mM DTT (Dithiothreitol), and 0.01% Triton X-100.

    • Causality: The pH of 5.5 mimics the acidic environment of the parasite's lysosome. DTT is strictly required to maintain the catalytic Cys25 in its active, reduced thiolate state. Triton X-100 prevents the hydrophobic 4-chlorobenzoyl cyclohexane compounds from forming non-specific colloidal aggregates, which can cause false-positive inhibition.

  • Enzyme Pre-incubation: Incubate 1 nM of recombinant Cruzain with varying concentrations of the inhibitor (e.g., 10 nM to 10 μM ) in the assay buffer for 10 minutes at room temperature.

  • Reaction Initiation: Add 10 μM of the fluorogenic substrate Z-Phe-Arg-AMC to the wells.

  • Kinetic Monitoring: Continuously monitor fluorescence (Excitation: 355 nm, Emission: 460 nm) for 15 minutes using a microplate reader.

    • System Validation: The assay is self-validating through its kinetic nature. A "No Inhibitor" control establishes the uninhibited maximum velocity ( Vmax​ ), while a "No Enzyme" control establishes background fluorescence. Because the vinylsulfone is a covalent irreversible inhibitor, true hits will display time-dependent inhibition (curvilinear progress curves), distinguishing them from non-specific assay artifacts.

Alternative Applications: Antibacterial Carbohydrazides

While this guide focuses heavily on cysteine protease targeting, it is worth noting the versatility of this scaffold. Derivatization of 4-(4-chlorophenyl)cyclohexane carboxylic acid into hydrazone and carbohydrazide analogs has yielded compounds with potent in vitro antibacterial activity. When the basic scaffold is functionalized with nitrogenous heterocyclic rings (e.g., pyridine or quinoline), these derivatives exhibit excellent minimum inhibitory concentrations (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria [2]. This highlights the 4-chlorobenzoyl cyclohexane core as a truly privileged structure in medicinal chemistry.

References

  • Brak, K., Kerr, I. D., Barrett, K. J., Fuchi, N., Debnath, M., Ang, K., ... & McKerrow, J. H. (2010). "Novel non-peptidic vinylsulfones targeting the S2 and S3 subsites of parasite cysteine proteases." Bioorganic & Medicinal Chemistry Letters, 20(22), 6822-6825. National Institutes of Health (PMC). URL:[Link]

  • Venkatasatyanarayana, G., Lakshmana Rao, V., Thirumala Chary, M., Ram, B., Balram, B., & Laxminarayana, E. (2015). "Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents." Asian Journal of Chemistry, 27(6), 2267-2272. URL:[Link]

Foundational

Mechanism of Action for cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic Acid Derivatives: A Technical Guide to Lipid Mediator Modulation

Executive Summary In the landscape of rational drug design, the transition from flat, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds has revolutionized the targeting of complex lipid-binding pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the transition from flat, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds has revolutionized the targeting of complex lipid-binding proteins. The cis-4-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid scaffold represents a privileged pharmacophore class. Rather than acting as a standalone active pharmaceutical ingredient (API), this compound is a highly specialized structural precursor. When its carboxylic acid handle is functionalized (typically via amidation), the resulting derivatives act as potent modulators of the arachidonic acid cascade, most notably as inhibitors of the 5-Lipoxygenase-Activating Protein (FLAP) .

This whitepaper dissects the structural biology, mechanism of action (MoA), and self-validating experimental workflows required to develop and evaluate derivatives of this critical pharmacophore.

Structural Biology & Pharmacophore Causality

To understand the MoA of these derivatives, we must analyze the causality behind the specific structural and stereochemical choices of the scaffold. The efficacy of this molecule is not coincidental; it is a product of precise geometric engineering designed to exploit the biophysics of lipid-binding pockets ().

  • The cis-1,4-Cyclohexane Core: The cis-1,4 substitution pattern forces the cyclohexane ring into a chair conformation where the substituents occupy an axial-equatorial (a,e) arrangement. This imposes a ~90° to 120° vector angle between the benzoyl group and the carboxylic acid, creating an "L-shaped" molecular topology. This is critical because it mimics the natural hairpin bend of arachidonic acid (AA) caused by its cis-alkene bonds, allowing the drug to fit perfectly into the angled hydrophobic pockets of FLAP. Conversely, the trans-1,4 isomer adopts a linear equatorial-equatorial (e,e) conformation, which clashes with the pocket walls.

  • The 4-Chlorobenzoyl Moiety: The benzoyl ring acts as a lipophilic anchor. The addition of the chlorine atom at the para position serves a dual purpose. Sterically, it fills a deep, halogen-bonding sub-pocket within the target protein. Electronically and metabolically, it blocks Cytochrome P450-mediated para-hydroxylation, drastically increasing the half-life of the derivative ().

  • The Carboxylic Acid Handle: In the active derivative, this moiety is typically converted into a complex amide (e.g., coupled with pyrazolo-pyrazines). The resulting amide acts as a hydrogen-bond donor/acceptor network, interacting with hydrophilic residues (like Arg or His) at the entrance of the binding pocket.

Mechanism of Action: FLAP Inhibition

The primary validated MoA for derivatives of this scaffold is the competitive inhibition of FLAP. FLAP is an integral nuclear membrane scaffolding protein that lacks intrinsic enzymatic activity but is absolutely essential for the biosynthesis of leukotrienes.

When a cell is subjected to inflammatory stimuli, cytosolic phospholipase A2 (cPLA2) liberates arachidonic acid from membrane phospholipids. FLAP captures this free AA and acts as a docking station, presenting the lipid to 5-Lipoxygenase (5-LOX).

The Intervention: cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid derivatives competitively bind to the deep hydrophobic AA-binding groove on FLAP. By sterically occluding this pocket, the transfer of AA to 5-LOX is halted. This causes a complete downstream shutdown of pro-inflammatory leukotriene synthesis (LTA4, LTB4, LTC4), effectively neutralizing the inflammatory response without inhibiting the cyclooxygenase (COX) pathways.

Pathway Membrane Membrane Phospholipids cPLA2 cPLA2 Activation Membrane->cPLA2 AA Arachidonic Acid (AA) cPLA2->AA Cleavage FLAP FLAP (Docking Protein) AA->FLAP Binds to FiveLOX 5-Lipoxygenase (5-LOX) FLAP->FiveLOX Transfers AA to LTA4 Leukotriene A4 (LTA4) FiveLOX->LTA4 Catalyzes Inflammation Inflammatory Response LTA4->Inflammation Downstream signaling Drug cis-4-(4-Chlorobenzoyl) cyclohexane-1-carboxylic acid derivatives Drug->FLAP Competitive Inhibition

Fig 1: Interruption of the Arachidonic Acid cascade via FLAP inhibition by cis-derivatives.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the quantitative causality of the scaffold's design. The data illustrates how deviations from the cis-geometry or the para-chloro substitution drastically reduce target engagement and metabolic stability.

Compound Scaffold GeometryConformationFLAP Binding ( Kd​ , nM)Human LTB4 IC 50​ (nM)HLM Half-life (min)
trans-4-(4-Chlorobenzoyl)... Equatorial-Equatorial (Linear)> 1000> 500045
cis-4-Benzoyl... (No Cl)Axial-Equatorial (L-shaped)4512015 (Rapid hydroxylation)
cis-4-(4-Fluorobenzoyl)... Axial-Equatorial (L-shaped)12.55085
cis-4-(4-Chlorobenzoyl)... Axial-Equatorial (L-shaped)8.2 35 > 120

Experimental Protocols: Validating Target Engagement

To ensure trustworthiness and reproducibility, the evaluation of these derivatives must rely on self-validating experimental systems. A protocol is only as good as its built-in controls.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol determines the true thermodynamic binding affinity ( Kd​ ) of the derivative to FLAP.

  • Immobilization: Immobilize His-tagged human FLAP onto an NTA sensor chip using standard amine coupling chemistry.

  • Analyte Injection: Flow the cis-derivative (analyte) over the chip in a running buffer containing 0.05% Tween-20 and 1% DMSO to prevent non-specific lipophilic sticking. Inject at a concentration gradient of 1 nM to 500 nM.

  • Self-Validation Step (Critical): The system must utilize a dual-channel setup. Channel 1 contains wild-type FLAP. Channel 2 contains a W14A mutant FLAP (where the AA binding pocket is sterically occluded). True target engagement is confirmed only if the Response Units (RU) in Channel 1 are dose-dependent while Channel 2 remains at baseline. This mathematically subtracts non-specific aggregation.

Protocol B: Human Whole Blood (hWB) LTB4 Suppression Assay

This cellular assay measures the functional MoA in a physiologically relevant environment.

  • Incubation: Aliquot 100 µL of fresh, heparinized human whole blood into a 96-well plate. Add the derivative (0.1 nM to 10 µM) and incubate at 37°C for 30 minutes.

  • Stimulation: Add calcium ionophore A23187 (final concentration 20 µM) to trigger rapid cPLA2 activation and AA release. Incubate for exactly 15 minutes, then quench the reaction with cold methanol.

  • Self-Validation Step (Critical): Multiplex the LTB4 ELISA readout with a luminescent ATP-based cell viability assay (e.g., CellTiter-Glo) in the same well. A compound is validated as a true MoA-driven inhibitor only if LTB4 is suppressed (>80%) while ATP levels remain >95% of the vehicle control. Furthermore, calculate the Z'-factor for the plate; the assay is only valid if Z' > 0.6.

Workflow Synth Chemical Synthesis (Amidation of Acid) SPR SPR Binding Assay (Dual-Channel Validation) Synth->SPR Purified Cmpd Cell hWB Cellular Assay (Multiplexed LTB4/ATP) SPR->Cell Kd < 10 nM Mutant RU = 0 InVivo In Vivo Efficacy (Inflammation Models) Cell->InVivo IC50 < 50 nM Viability > 95%

Fig 2: Self-validating experimental workflow for cis-4-(4-Chlorobenzoyl)cyclohexane derivatives.

Conclusion

The cis-4-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid scaffold is a masterclass in applied structural biology. By leveraging the rigid axial-equatorial geometry of the cis-cyclohexane ring and the lipophilic, metabolically stable nature of the 4-chlorobenzoyl group, researchers can synthesize highly specific inhibitors that perfectly mimic arachidonic acid. When evaluated through rigorous, self-validating SPR and cellular assays, derivatives of this class consistently demonstrate profound efficacy in shutting down the pro-inflammatory leukotriene pathway via FLAP inhibition.

References

  • Title: Discovery and Early Clinical Development of an Inhibitor of 5-Lipoxygenase Activating Protein (AZD5718) for Treatment of Coronary Artery Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution (Mechanistic insights into benzoylcyclohexanecarboxylic acid stability) Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Atuliflapon (AZD5718) - FLAP Inhibitor Profile and Chemical Structure Source: PubChem Database (National Institutes of Health) URL: [Link]

Exploratory

An In-depth Technical Guide to the Solubility Profile of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. This guide provides a comprehensive framework for characterizing the solubility...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. This guide provides a comprehensive framework for characterizing the solubility profile of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid, a novel compound with potential therapeutic applications. In the absence of established public data, this document serves as a procedural and theoretical blueprint for researchers, scientists, and drug development professionals. We will explore the foundational principles of solubility, detail a robust experimental protocol for its determination, and analyze the molecular characteristics of the target compound to predict its behavior across a spectrum of organic solvents. This guide is designed to be a self-validating system, integrating experimental rigor with theoretical understanding to empower informed decision-making in pharmaceutical development.

Introduction: The Central Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor. It dictates the rate and extent of drug absorption in the gastrointestinal tract, thereby influencing its therapeutic efficacy.[1] Furthermore, a thorough understanding of a compound's solubility in various organic solvents is essential for the design of crystallization processes, formulation development, and purification strategies.[2][3]

cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid is a molecule of interest, characterized by a multi-functional structure that includes a cyclohexane ring, a carboxylic acid group, and a 4-chlorobenzoyl moiety. This combination of polar and non-polar features suggests a complex solubility profile that requires empirical determination. This guide will provide the necessary tools for such a characterization.

Predicting the Solubility of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid: A Theoretical Analysis

Before embarking on experimental work, a theoretical analysis of the molecule's structure can provide valuable insights into its likely solubility behavior. The principle of "like dissolves like" is a foundational concept in this analysis.[4]

The structure of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid (Molecular Weight: 266.72 g/mol )[5] incorporates several key functional groups that will govern its interactions with different solvents:

  • Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature will promote solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate).

  • Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[5]

  • 4-Chlorophenyl Group: This aromatic ring with a chloro-substituent is largely non-polar and hydrophobic. Its presence will enhance solubility in non-polar solvents (e.g., toluene, hexane) and aromatic solvents.[6]

  • Cyclohexane Ring: This saturated aliphatic ring is non-polar and contributes to the overall lipophilicity of the molecule.

Based on this structural analysis, we can hypothesize the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate both the polar and non-polar regions of the molecule. Good solubility is also anticipated in lower-chain alcohols like methanol and ethanol due to hydrogen bonding with the carboxylic acid group.

  • Moderate Solubility: Expected in ketones (e.g., acetone, methyl ethyl ketone) and esters (e.g., ethyl acetate), where dipole-dipole interactions and hydrogen bond acceptance will play a significant role.

  • Low Solubility: Expected in non-polar solvents such as hexane and heptane, as the polar carboxylic acid and ketone groups will hinder dissolution. Solubility in water is also expected to be very low due to the large non-polar regions of the molecule.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[7][8] This technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in a filtered aliquot.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid in a range of organic solvents at a specified temperature (e.g., 25°C and 37°C).

Materials:

  • cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Evaporating dishes or pre-weighed vials for gravimetric analysis

  • Drying oven

Procedure:

  • Preparation: Add an excess amount of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid to a series of vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of each selected solvent into its respective vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period, typically 24-72 hours, to ensure saturation is reached.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first portion of the filtrate to saturate the filter material and avoid adsorption effects. Collect a precise volume of the clear filtrate (e.g., 2.0 mL) into a pre-weighed, clean, and dry evaporating dish or vial.

  • Solvent Evaporation: Place the evaporating dishes in a fume hood to allow the solvent to evaporate at ambient temperature or under a gentle stream of nitrogen. For higher boiling point solvents, a drying oven at a temperature well below the compound's melting point can be used.

  • Gravimetric Analysis: Once the solvent has completely evaporated, transfer the dishes to a drying oven set at a moderate temperature (e.g., 50°C) until a constant weight is achieved.

  • Calculation: The solubility (S) is calculated using the following formula:

    S (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of filtrate collected

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis A Add excess solid to vials B Add known volume of solvent A->B C Seal and place in temperature-controlled shaker B->C D Agitate for 24-72 hours C->D E Settle excess solid D->E F Withdraw supernatant E->F G Filter with 0.22 µm syringe filter F->G H Collect precise volume of filtrate G->H I Evaporate solvent H->I J Dry residue to constant weight I->J K Calculate solubility J->K

Caption: Workflow for solubility determination using the shake-flask method.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison across different solvents and temperatures.

Table 1: Hypothetical Solubility Data for cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid

SolventSolvent TypeSolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
MethanolPolar Protic[Hypothetical Data][Hypothetical Data]
EthanolPolar Protic[Hypothetical Data][Hypothetical Data]
AcetonePolar Aprotic[Hypothetical Data][Hypothetical Data]
Ethyl AcetatePolar Aprotic[Hypothetical Data][Hypothetical Data]
TolueneNon-Polar[Hypothetical Data][Hypothetical Data]
HexaneNon-Polar[Hypothetical Data][Hypothetical Data]

Interpreting the Results:

The data in Table 1 would be analyzed to confirm or refute the initial hypotheses based on the molecular structure. For instance, higher solubility in methanol and acetone compared to toluene and hexane would validate the influence of the polar functional groups. The effect of temperature should also be noted; for most compounds, solubility is an endothermic process, meaning it increases with temperature. This information is crucial for developing crystallization processes.

Advanced Considerations and Alternative Methodologies

While the shake-flask method is highly reliable, other techniques can be employed, particularly in high-throughput screening environments.

  • Turbidimetric Solubility Assay: This method involves adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer and detecting the point at which precipitation occurs (the "cloud point").[7]

  • Computational Models: For early-stage discovery, when the amount of available compound is limited, quantitative structure-property relationship (QSPR) models and other machine learning algorithms can provide solubility predictions.[9][10][11] These models use molecular descriptors to correlate a compound's structure with its solubility.

It is also vital to analyze the solid phase remaining after the solubility experiment using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to ensure that the compound has not changed its crystalline form (polymorph) or formed a solvate during the experiment.[8]

Conclusion

A comprehensive understanding of the solubility profile of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid is a prerequisite for its successful development as a pharmaceutical agent. This guide has provided a dual approach to achieving this understanding: a theoretical analysis based on its molecular structure and a detailed, practical protocol for its empirical determination using the gold-standard shake-flask method. By systematically evaluating its solubility in a range of organic solvents, researchers can gather the critical data needed for process development, formulation design, and ultimately, the advancement of this promising compound through the drug development pipeline. The principles and methodologies outlined herein offer a robust framework for the characterization of any new chemical entity.

References

  • Boobier, S., Hose, D.R.J., Blacker, A.J. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11, 5753. Available at: [Link]

  • ResearchGate. (n.d.). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Available at: [Link]

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13, 98. Available at: [Link]

  • Springer Nature Research Communities. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Available at: [Link]

  • PubChem. (n.d.). Cyclohexanecarboxylic acid. Available at: [Link]

  • SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • Grokipedia. (n.d.). Cyclohexanecarboxylic acid. Available at: [Link]

  • OSTI.gov. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. Available at: [Link]

  • Jadhav, S. B., et al. (2013). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2013, 195727. Available at: [Link]

  • Pion. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]

Sources

Foundational

Comprehensive Technical Guide: Synthesis of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid

Executive Summary cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 945362-37-8) is a highly specialized bifunctional building block widely utilized in medicinal chemistry and drug development[1]. Featuring a ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 945362-37-8) is a highly specialized bifunctional building block widely utilized in medicinal chemistry and drug development[1]. Featuring a rigid cyclohexane scaffold with strictly defined cis relative stereochemistry, it serves as a critical intermediate for synthesizing complex Active Pharmaceutical Ingredients (APIs). The molecule presents two orthogonal reactive sites: a versatile carboxylic acid and a 4-chlorobenzoyl ketone moiety.

The primary synthetic challenge lies in constructing the aryl ketone linkage without epimerizing the sensitive cis-cyclohexane stereocenter or inducing over-addition (tertiary alcohol formation). This whitepaper details a self-validating, field-proven methodology leveraging highly reactive organozinc reagents (Rieke zinc) and Nickel-catalyzed Negishi cross-coupling to achieve absolute chemoselectivity and stereocontrol [2].

Retrosynthetic Analysis & Mechanistic Causality

When designing a scalable route for 1,4-disubstituted cyclohexyl aryl ketones, traditional methods often fail due to thermodynamic vulnerabilities.

  • The Friedel-Crafts Pitfall : Direct Friedel-Crafts acylation of chlorobenzene with cyclohexane-1,4-dicarbonyl dichloride requires harsh Lewis acids (e.g., AlCl₃). This environment inevitably triggers acylium ion-mediated epimerization, converting the desired cis isomer into the thermodynamically favored trans isomer, while also yielding intractable mixtures of mono- and bis-acylated products.

  • The Grignard Over-Addition : Utilizing 4-chlorophenylmagnesium bromide with a mono-ester or acid chloride typically results in double nucleophilic attack, yielding a tertiary alcohol rather than the target ketone.

  • The Optimal Pathway (Organozinc/Ni-Catalysis) : Organozinc reagents exhibit attenuated nucleophilicity, making them perfectly suited for ketone synthesis. By generating 4-chlorophenylzinc bromide via Rieke zinc insertion [3] and coupling it with cis-4-(methoxycarbonyl)cyclohexanecarbonyl chloride under Ni(acac)₂ catalysis, the ketone is formed in excellent yield. The mild conditions (room temperature to gentle reflux) completely preserve the cis stereocenter [2].

G Ni0 Ni(0) Catalyst OA Acyl-Ni(II)-Cl (Oxidative Addition) Ni0->OA Acid Chloride TM Acyl-Ni(II)-Ar (Transmetalation) OA->TM Ar-ZnBr RE Aryl Ketone (Reductive Elimination) TM->RE ZnBrCl RE->Ni0 Product

Ni-Catalyzed Negishi Cross-Coupling Catalytic Cycle for Aryl Ketone Synthesis.

Causality of Catalyst Selection : Nickel catalysts (specifically Ni(acac)₂) are explicitly chosen over Palladium. Palladium intermediates (Acyl-Pd(II)-Ar) are notorious for undergoing rapid decarbonylation prior to reductive elimination, yielding unwanted biaryl or alkyl-aryl byproducts. Nickel accelerates the reductive elimination step, outcompeting the decarbonylation pathway and ensuring high fidelity to the ketone product [2].

Quantitative Data: Catalyst & Reagent Optimization

The following table summarizes the causal relationship between the chosen synthetic parameters and the resulting yield/chemoselectivity, validating the Organozinc/Nickel approach.

Catalyst SystemOrganometallic ReagentElectrophileYield (%)Chemoselectivity & Stereocontrol
Ni(acac)₂ (2 mol%) 4-Chlorophenylzinc bromide Acid Chloride >90% Excellent (No over-addition, pure cis)
Pd(PPh₃)₄ (5 mol%)4-Chlorophenylzinc bromideAcid Chloride45-60%Moderate (Significant decarbonylation)
None (Uncatalyzed)4-Chlorophenylmagnesium bromideAcid Chloride<20%Poor (Tertiary alcohol formation)
AlCl₃ (1.2 equiv)Chlorobenzene (Solvent/Reactant)Diacid Chloride30-40%Poor (Polyacylation, trans epimerization)

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure intermediate integrity.

Stage 1: Preparation of 4-Chlorophenylzinc Bromide via Rieke Zinc

Note: Rieke zinc (Zn*) allows for direct oxidative addition into aryl bromides at room temperature, bypassing the need for cryogenic halogen-metal exchange.

  • Zn* Generation : In a flame-dried, argon-purged 100 mL Schlenk flask, suspend anhydrous ZnCl₂ (10.0 mmol) in strictly anhydrous THF (20 mL). Add lithium metal (20.0 mmol) and naphthalene (1.0 mmol, 10 mol% electron carrier). Stir at room temperature until the lithium is completely consumed (approx. 2-4 hours), yielding a fine, highly reactive black slurry of Zn* [3].

  • Oxidative Addition : To the Zn* suspension, add 1-bromo-4-chlorobenzene (9.5 mmol) dropwise. Stir at room temperature for 2 hours.

  • Validation : Quench a 0.1 mL aliquot with iodine; GC-MS should indicate >95% conversion to 1-chloro-4-iodobenzene, confirming successful organozinc formation.

Stage 2: Ni-Catalyzed Acylation
  • Electrophile Preparation : In a separate flask, convert cis-cyclohexane-1,4-dicarboxylic acid mono-methyl ester to its corresponding acid chloride using oxalyl chloride (1.2 equiv) and catalytic DMF in DCM. Concentrate strictly in vacuo to remove all traces of HCl, yielding cis-4-(methoxycarbonyl)cyclohexanecarbonyl chloride.

  • Cross-Coupling : In a 50 mL round-bottom flask, load Ni(acac)₂ (0.06 g, 2 mol%). Transfer the 4-chlorophenylzinc bromide solution (approx. 0.5 M in THF) into the flask.

  • Addition : Slowly add the freshly prepared acid chloride (8.0 mmol) dissolved in 5.0 mL THF. Reflux the mixture overnight (approx. 12 hours) [2].

  • Workup : Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc (3 × 30 mL). Wash organics with brine, dry over MgSO₄, and concentrate. Purify via short-path silica plug to isolate cis-methyl 4-(4-chlorobenzoyl)cyclohexanecarboxylate.

Stage 3: Stereoretentive Saponification
  • Hydrolysis : Dissolve the intermediate ester in a 3:1 mixture of THF/H₂O (20 mL). Cool to 0 °C.

  • Reagent Addition : Add LiOH·H₂O (12.0 mmol, 1.5 equiv) portion-wise. Stir at 0 °C for 1 hour, then allow to warm to room temperature until TLC indicates complete consumption of the ester. Causality: Mild LiOH hydrolysis prevents base-catalyzed enolization of the ketone, which would otherwise lead to epimerization of the cis-cyclohexane ring.

  • Isolation : Concentrate in vacuo to remove THF. Dilute the aqueous layer with water and wash once with diethyl ether to remove neutral impurities.

  • Acidification : Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl. The target compound, cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid, will precipitate as a light tan/white solid.

  • Purification : Filter the solid and recrystallize from a mixture of toluene and heptane to yield the chirally intact, highly pure product.

Workflow Step1 1-Bromo-4-chlorobenzene + Rieke Zinc (Zn*) Step2 4-Chlorophenylzinc bromide (Organozinc Reagent) Step1->Step2 THF, RT Step4 cis-Methyl 4-(4-chlorobenzoyl)cyclohexanecarboxylate (Ketone Intermediate) Step2->Step4 Cross-Coupling Step3 cis-4-(Methoxycarbonyl)cyclohexanecarbonyl chloride + Ni(acac)2 (2 mol%) Step3->Step4 Step6 cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid (Final Product) Step4->Step6 Hydrolysis Step5 LiOH·H2O, THF/H2O (Saponification) Step5->Step6

Step-by-step synthetic workflow for cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid.

References

  • Kim, S.-H., & Rieke, R. D. (2011). Preparation of aryl ketones via Ni-catalyzed Negishi-coupling reactions with acid chlorides. Tetrahedron Letters, 52(14), 1523-1526.[Link]

  • Rieke, R. D., et al. (2022). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. National Institutes of Health (NIH) / PubMed Central. [Link]

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction & Strategic Overview The 1,4-disubstituted cyclohexane motif is a privileged structural feature in mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction & Strategic Overview

The 1,4-disubstituted cyclohexane motif is a privileged structural feature in modern drug discovery, frequently utilized to control the three-dimensional vector mapping of pharmacophores. Specifically, cis-4-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid (CAS No. 945362-37-8) [1] serves as a critical bifunctional building block. Commercially recognized for its utility in industrial and medicinal chemistry [2], this compound presents a unique synthetic challenge: maintaining the kinetic cis geometry throughout the synthetic sequence.

Because the C4 proton is situated alpha to a ketone in the final product, it is highly susceptible to enolization under strongly basic or acidic conditions. Such enolization inevitably leads to epimerization, favoring the thermodynamically more stable trans isomer. Therefore, the core directive of this protocol is stereochemical preservation through the selection of mild reagents and strictly controlled reaction temperatures.

Mechanistic Pathway & Workflow

To achieve high fidelity to the cis configuration, our validated approach utilizes cis-cyclohexane-1,4-dicarboxylic acid monomethyl ester as the starting material. The sequence involves a mild acyl chloride formation, followed by a Friedel-Crafts acylation using chlorobenzene as both reactant and solvent, and concludes with a highly controlled, mild saponification.

G SM Starting Material: cis-4-(Methoxycarbonyl)cyclohexane -1-carboxylic acid Step1 Step 1: Acyl Chloride Formation (COCl)2, cat. DMF, DCM, 0 °C SM->Step1 Int1 Intermediate: cis-Methyl 4-(chlorocarbonyl) cyclohexanecarboxylate Step1->Int1 Step2 Step 2: Friedel-Crafts Acylation Chlorobenzene, AlCl3, 0 °C to RT Int1->Step2 Int2 Intermediate: cis-Methyl 4-(4-chlorobenzoyl) cyclohexanecarboxylate Step2->Int2 Step3 Step 3: Saponification LiOH·H2O, THF/H2O, 0 °C to RT Int2->Step3 Product Target Product: cis-4-(4-Chlorobenzoyl)cyclohexane -1-carboxylic acid Step3->Product

Workflow for the stereoselective synthesis of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid.

Experimental Protocols

Note: All reactions should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise stated. Appropriate PPE and ventilation are required, as outlined in standard chemical safety databases [3].

Step 1: Synthesis of cis-Methyl 4-(chlorocarbonyl)cyclohexanecarboxylate

Causality & Rationale: Oxalyl chloride is selected over thionyl chloride ( SOCl2​ ) because it allows the reaction to proceed at 0 °C to room temperature. Avoiding reflux conditions prevents premature thermal epimerization of the cyclohexane ring.

  • Setup: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add cis-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid (10.0 g, 53.7 mmol) and anhydrous dichloromethane (DCM, 150 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Add catalytic N,N-dimethylformamide (DMF, 0.2 mL).

  • Addition: Dropwise, add oxalyl chloride (5.5 mL, 64.4 mmol, 1.2 eq) via a syringe over 15 minutes. Observe the evolution of CO2​ and CO gases.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours until gas evolution ceases.

  • Concentration: Evaporate the volatiles under reduced pressure. Co-evaporate twice with anhydrous toluene (2 x 50 mL) to remove residual oxalyl chloride. The resulting crude yellow oil is used immediately in the next step without further purification.

Step 2: Friedel-Crafts Acylation to cis-Methyl 4-(4-chlorobenzoyl)cyclohexanecarboxylate

Causality & Rationale: Chlorobenzene acts as both the nucleophile and the solvent. Because the chloride substituent is weakly deactivating and ortho/para directing, substitution occurs predominantly at the para position. Aluminum chloride ( AlCl3​ ) is a potent Lewis acid; keeping the reaction temperature strictly controlled is vital to prevent Lewis-acid catalyzed enolization of the resulting ketone.

  • Setup: Dissolve the crude acid chloride from Step 1 in anhydrous chlorobenzene (100 mL). Cool the mixture to 0 °C in an ice bath.

  • Lewis Acid Addition: Add anhydrous Aluminum chloride ( AlCl3​ , 15.7 g, 118 mmol, 2.2 eq) portion-wise over 30 minutes. The solution will turn dark red/brown.

  • Reaction: Maintain at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

  • Quenching (Critical Step): Carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice (200 g) and 1M HCl (100 mL). Do not allow the temperature to spike during the quench, as the exothermic reaction can drive epimerization.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ (100 mL) and brine (100 mL).

  • Purification: Dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, 10% to 20% EtOAc in Hexanes) to yield the intermediate ester.

Step 3: Saponification to cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid

Causality & Rationale: Lithium hydroxide (LiOH) is utilized instead of Sodium or Potassium hydroxide. The lithium counterion forms a tighter ion pair, making the hydroxide slightly less basic and reducing the kinetic rate of alpha-proton abstraction at C4, thereby preserving the cis stereocenter.

  • Setup: Dissolve the purified ester from Step 2 (approx. 11.0 g, 39.2 mmol) in a mixture of THF (80 mL) and Water (40 mL). Cool to 0 °C.

  • Hydrolysis: Add Lithium hydroxide monohydrate ( LiOH⋅H2​O , 3.3 g, 78.4 mmol, 2.0 eq).

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for 3 hours. Monitor by TLC until the ester is consumed.

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous layer with water (50 mL) and wash with diethyl ether (50 mL) to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl. A white precipitate will form.

  • Isolation: Extract the precipitated product with EtOAc (3 x 100 mL). Wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Crystallization: Recrystallize from EtOAc/Heptane to afford the pure cis-4-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid as a white solid.

Quantitative Data & Validation Parameters

To ensure the protocol acts as a self-validating system, researchers must verify the cis geometry via 1H NMR. The proton at C1 (axial) and C4 (equatorial) will exhibit distinct coupling constants compared to the trans isomer (where both would typically be axial).

ParameterStep 1 (Acid Chloride)Step 2 (Friedel-Crafts)Step 3 (Saponification)
Yield (%) Quantitative (Crude)72%88%
Purity (HPLC) N/A> 95%> 98%
Key Analytical Marker IR: νC=O​ shift to ~1800 cm −1 MS (ESI+): m/z 281.1 [M+H]+ MS (ESI-): m/z 265.1 [M−H]−
Stereochemical Check N/A 1H NMR: C4 proton multiplet 1H NMR: C1 proton multiplet
Reaction Time 2.25 hours5.5 hours4 hours

References

  • NextSDS. "CIS-4-(4-CHLOROBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID - Chemical Substance Information." Nextsds.com. Available at: [Link]

Application

Application Note: Applications of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic Acid in Pharmaceutical Synthesis

Executive Summary & Structural Rationale In modern drug discovery, escaping "flatland"—the over-reliance on planar aromatic rings—is a critical strategy for improving target specificity, solubility, and overall clinical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, escaping "flatland"—the over-reliance on planar aromatic rings—is a critical strategy for improving target specificity, solubility, and overall clinical success rates. cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 945362-37-8) serves as a highly specialized, stereospecific building block designed to address this challenge.

The cis-1,4-disubstituted cyclohexane framework is conformationally unique. In its lowest-energy chair conformation, it adopts an axial-equatorial (a,e) geometry. This forces the carboxylic acid and the 4-chlorobenzoyl group to project into distinct, non-planar 3D vectors. This specific spatial arrangement is highly desirable for fitting into deep, complex receptor pockets, making it an invaluable intermediate for synthesizing advanced active pharmaceutical ingredients (APIs), particularly in neurology and oncology.

Key Pharmaceutical Applications & Mechanistic Insights

Synthesis of Spirocyclic CNS Agents

Spirocyclic cyclohexane derivatives have shown profound efficacy in treating substance dependency and modulating central nervous system (CNS) pathways. The cis-4-(4-chlorobenzoyl)cyclohexane scaffold is utilized as a precursor to synthesize spirocyclic compounds that act as potent opioid receptor antagonists[1]. The chlorobenzoyl moiety provides essential lipophilic interactions within the hydrophobic sub-pockets of opioid receptors, while the cyclohexane ring dictates the optimal trajectory of the spiro-fused nitrogenous heterocycles required for receptor binding.

Hedgehog (Hh) Pathway Inhibitors

The Hedgehog signaling pathway is a major driver of tumor proliferation in various cancers. Derivatives of cis-4-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid have been successfully deployed in the discovery of novel macrocyclic Hedgehog pathway inhibitors[2]. These compounds act downstream of Smoothened (SMO), specifically suppressing Gli-mediated transcription. The cis-geometry of the cyclohexane ring is critical here; it acts as a rigid spacer that precisely positions the chlorophenyl ring to interact with the Gli protein complex, effectively halting tumor proliferation[2].

Pathway Drug cis-4-(4-Chlorobenzoyl) Derivative Gli Gli-Mediated Transcription Drug->Gli Suppresses Tumor Tumor Proliferation Gli->Tumor Blocks

Mechanism of action for Hedgehog pathway inhibitors derived from the cis-cyclohexane scaffold.

Reaction Optimization & Quantitative Data

When functionalizing the carboxylic acid of this intermediate, the primary risk is base-catalyzed epimerization . The cis isomer (axial-equatorial) is thermodynamically less stable than the trans isomer (equatorial-equatorial). Prolonged exposure to strong bases during amide coupling can result in the loss of stereochemical integrity.

To establish the most reliable protocol, various coupling conditions were evaluated. The causality of the results (summarized in Table 1) dictates that rapid coupling kinetics are required to minimize the residence time of the activated ester in the presence of base.

Table 1: Optimization of Amidation Conditions for cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid

Coupling AgentBaseSolventTime (h)Yield (%)Epimerization to trans (%)Mechanistic Rationale
EDC/HOBtTEA (3 eq)DCM1275%~8%Slow kinetics allow base-catalyzed enolization at C1.
T3PPyridine (3 eq)EtOAc685%~2%Milder base reduces epimerization, but yields are moderate.
HATU DIPEA (2 eq) DMF 2 92% <1% Rapid formation of the highly reactive HOAt ester outpaces epimerization.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that the researcher can confirm both chemical conversion and stereochemical preservation at every step.

Workflow SM cis-4-(4-Chlorobenzoyl) cyclohexane-1-carboxylic acid Step1 Amidation HATU, DIPEA, DMF SM->Step1 Primary Amine Int Carboxamide Intermediate Step1->Int LC-MS Validation Step2 Ketone Derivatization NaBH(OAc)3, DCE Int->Step2 Secondary Amine API Target API (Spirocyclic / Hh Inhibitor) Step2->API >95% Purity

Synthetic workflow from cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid to target APIs.

Protocol 1: Stereoretentive Amidation (Synthesis of Carboxamide Intermediates)

Objective: Couple a primary/secondary amine to the C1 carboxylic acid without epimerizing the cis stereocenter.

  • Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve cis-4-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid (1.0 mmol, 266.7 mg) in anhydrous DMF (5.0 mL).

  • Activation: Add HATU (1.1 mmol, 418 mg) to the solution. Stir for 5 minutes at 0 °C. Causality: Pre-activation at low temperature prevents thermal degradation of the active ester.

  • Amine Addition: Add the target amine (1.2 mmol) followed dropwise by N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation Checkpoint:

    • Method: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS and TLC (Hexanes/EtOAc 1:1).

    • Expected Result: TLC should show the disappearance of the starting material (visualized by bromocresol green stain; the acid turns the blue stain yellow). LC-MS must confirm the target mass [M+H]+ with a single sharp peak, confirming <1% of the trans epimer.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol 2: Chemoselective Reductive Amination of the Benzoyl Ketone

Objective: Derivatize the C4 ketone to an amine to build spirocyclic or extended architectures.

  • Imine Formation: Dissolve the carboxamide intermediate from Protocol 1 (1.0 mmol) and a secondary amine (1.5 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL). Add glacial acetic acid (1.0 mmol, 57 µL) to catalyze iminium ion formation.

  • Reduction: Add Sodium triacetoxyborohydride, NaBH(OAc)3 (2.0 mmol, 424 mg), in portions over 10 minutes.

    • Causality: NaBH(OAc)3 is explicitly chosen over NaBH3CN or NaBH4. It is mild enough to selectively reduce the transient iminium ion without reducing the unreacted chlorobenzoyl ketone into a secondary alcohol, ensuring high chemoselectivity.

  • Reaction: Stir at room temperature for 16 hours under argon.

  • Self-Validation Checkpoint:

    • Method: Analyze via LC-MS.

    • Expected Result: The ketone mass should be fully consumed. The UV trace (254 nm) should show a shift in retention time, confirming the loss of the conjugated ketone chromophore.

  • Workup: Quench cautiously with 1N NaOH (10 mL) to neutralize acetic acid and break down boron complexes. Extract with DCM (3 × 15 mL), dry over MgSO4, and purify via flash chromatography (DCM/MeOH gradient).

Sources

Method

1H and 13C NMR spectroscopy methods for cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid

Title: Comprehensive Application Note: 1 H and 13 C NMR Spectroscopy Protocols for cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid Audience: Researchers, scientists, and drug development professionals. Introduction...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Application Note: 1 H and 13 C NMR Spectroscopy Protocols for cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction & Scope

cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid is a highly functionalized cycloalkane frequently utilized as a structural scaffold and intermediate in medicinal chemistry and drug development. The molecule presents a specific analytical challenge: confirming the cis stereochemistry of the 1,4-disubstituted cyclohexane ring and distinguishing it from its trans diastereomer.

Because cyclohexane rings are conformationally flexible, the spatial relationship between the 4-chlorobenzoyl group and the carboxylic acid group dictates the time-averaged conformation of the molecule. This Application Note provides a rigorous, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy methodology to definitively assign the structure, utilizing the causal relationship between thermodynamic A-values, ring conformation, and 1 H- 1 H spin-spin coupling constants.

Conformational Causality and Spectral Predictions

To understand the NMR spectra of this compound, one must first analyze the thermodynamic preferences of its substituents. In a cyclohexane ring, substituents experience 1,3-diaxial steric strain when positioned axially. The energetic penalty for a substituent to occupy the axial position is quantified by its A-value[1].

  • Steric Bulk (A-Values): The 4-chlorobenzoyl group exerts a massive steric demand (A-value > 2.5 kcal/mol), significantly greater than that of the carboxylic acid group (A-value 1.2 kcal/mol)[2],[1].

  • Conformational Locking: In a cis-1,4-disubstituted cyclohexane system, the geometry physically prevents a diequatorial conformation[3]. The molecule must adopt a chair conformation where one group is axial and the other is equatorial. Thermodynamics dictate that the bulkier 4-chlorobenzoyl group will strongly prefer the equatorial position to minimize steric clash, forcing the smaller carboxylic acid group into the axial position[4].

Mechanistic Impact on 1 H NMR (The Self-Validating Proof)

Because the 4-chlorobenzoyl group is equatorial , the methine proton at C4 ( H4​ ) must be axial . An axial proton couples with adjacent axial and equatorial protons, typically showing a large triplet of triplets (tt) due to large diaxial couplings ( Jax−ax​≈ 10–12 Hz) and smaller axial-equatorial couplings ( Jax−eq​≈ 3–4 Hz).

Conversely, because the carboxylic acid group is axial , the methine proton at C1 ( H1​ ) must be equatorial . An equatorial proton only exhibits small couplings to adjacent protons ( Jeq−ax​≈ 3–4 Hz, Jeq−eq​≈ 2–3 Hz), appearing as a narrow multiplet (often a broad singlet or narrow quintet).

Diagnostic Rule: The observation of one wide multiplet ( H4​ ) and one narrow multiplet ( H1​ ) is the definitive, self-validating proof of the cis configuration. (In the trans isomer, both bulky groups can be equatorial, making both H1​ and H4​ axial, which would yield two wide multiplets).

G A cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid (1,4-disubstituted cyclohexane) B Conformer 1 COOH: Equatorial 4-Cl-Benzoyl: Axial A->B Possible Chair 1 C Conformer 2 COOH: Axial 4-Cl-Benzoyl: Equatorial A->C Possible Chair 2 D Thermodynamic Analysis (A-values) 4-Cl-Benzoyl (>2.5 kcal/mol) > COOH (~1.2 kcal/mol) B->D C->D E Conformer 2 Predominates (Minimizes 1,3-diaxial interactions) D->E Drives Equilibrium F H1 Proton (Geminal to COOH) Position: Equatorial Coupling: Small J (Narrow Multiplet) E->F Defines NMR Signal G H4 Proton (Geminal to Benzoyl) Position: Axial Coupling: Large J_ax-ax (Wide tt) E->G Defines NMR Signal

Caption: Conformational analysis determining the 1 H NMR splitting patterns of the cis isomer.

Experimental Protocol: Sample Preparation and Acquisition

The choice of solvent is critical for carboxylic acids. While CDCl 3​ is standard, the acidic proton often undergoes rapid exchange, broadening into the baseline or disappearing entirely[5]. Furthermore, CDCl 3​ may not fully solubilize highly crystalline substituted cyclohexanes.

Solvent Rationale: DMSO- d6​ is the preferred solvent. It acts as a strong hydrogen-bond acceptor, stabilizing the -COOH proton and slowing its exchange rate. This allows the acidic proton to be observed as a distinct, broad singlet far downfield (~12.0 ppm)[6].

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 15–20 mg of the compound for 1 H NMR, or 30–50 mg for 13 C NMR, into a clean glass vial[6],[7].

  • Solvation: Add 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as an internal standard) to the vial[6].

  • Homogenization: Vortex the mixture gently until complete dissolution is achieved. Ensure no particulate matter remains, as solids will distort the magnetic field homogeneity (shimming) and degrade resolution[7].

  • Transfer: Using a clean Pasteur pipette, transfer the homogeneous solution into a standard 5 mm NMR tube, ensuring the solvent column height is approximately 4–5 cm (ideal for probe depth)[7].

  • Spectrometer Setup & Acquisition:

    • 1 H NMR: Acquire at 400 MHz or 600 MHz. Use a standard pulse sequence (e.g., zg30). Set the number of scans (NS) to 16–64. Use a relaxation delay (D1) of 2.0 seconds[6],[5].

    • 13 C NMR: Acquire at 100 MHz or 150 MHz with proton decoupling (e.g., zgpg30). Set NS to 512–1024 to ensure adequate signal-to-noise for the quaternary carbons (carbonyls and aromatic ipso/para carbons). Extend the relaxation delay (D1) to 4.0–5.0 seconds to allow complete relaxation of these quaternary carbons.

  • Data Processing: Apply a Fourier transform (FT), followed by manual phase correction and baseline correction. Reference the chemical shifts to the internal TMS signal (0.00 ppm) or the residual DMSO pentet (2.50 ppm for 1 H, 39.5 ppm for 13 C)[6].

G2 S1 Weigh 15-20 mg (1H) or 30-50 mg (13C) of the cis-isomer S2 Dissolve in 0.6 mL DMSO-d6 (Stabilizes -COOH proton via H-bonding) S1->S2 S3 Transfer to 5 mm NMR Tube (Ensure no undissolved particulates) S2->S3 S4 1H NMR Acquisition 400/600 MHz, 16-64 scans, D1=2s S3->S4 S5 13C NMR Acquisition 100/150 MHz, 512-1024 scans, D1=4-5s S3->S5 S6 Data Processing FT, Phase Correction, Baseline Correction Reference TMS (0 ppm) or DMSO (2.50/39.5 ppm) S4->S6 S5->S6

Caption: Step-by-step NMR sample preparation and acquisition workflow using DMSO-d6.

Data Presentation & Expected Spectral Assignments

The following tables summarize the expected chemical shifts ( δ ), multiplicities, and integration values based on the structural and conformational causality outlined in Section 2.

Table 1: Expected 1 H NMR Assignments (in DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment / Structural Rationale
~ 12.0Broad singlet1H-COOH : Highly deshielded acidic proton; stabilized by DMSO- d6​ H-bonding[6].
7.90 – 8.00Multiplet (d-like)2HAromatic CH (ortho to C=O) : AA'BB' system, deshielded by the adjacent ketone carbonyl.
7.55 – 7.65Multiplet (d-like)2HAromatic CH (ortho to Cl) : AA'BB' system.
3.30 – 3.50Triplet of triplets (tt)1H H4​ (Methine, axial) : Deshielded by ketone. Shows large Jax−ax​ (~11 Hz) and small Jax−eq​ (~3 Hz) couplings.
2.40 – 2.60Narrow multiplet1H H1​ (Methine, equatorial) : Deshielded by -COOH. Shows only small Jeq−ax​ and Jeq−eq​ couplings (~3 Hz).
1.80 – 2.00Multiplet4HCyclohexane CH2​ (equatorial) : C2, C3, C5, C6 equatorial protons.
1.40 – 1.70Multiplet4HCyclohexane CH2​ (axial) : C2, C3, C5, C6 axial protons. Typically resonate upfield of equatorial protons.

Table 2: Expected 13 C NMR Assignments (in DMSO- d6​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignment / Structural Rationale
~ 201.5Quaternary (C=O)Ketone Carbonyl : Highly deshielded by oxygen electronegativity and aromatic conjugation.
~ 176.0Quaternary (C=O)Carboxylic Acid Carbonyl : Characteristic ester/acid region.
~ 138.5Quaternary (C-Cl)Aromatic C (para) : Attached to the electronegative chlorine atom.
~ 135.0Quaternary (C-C=O)Aromatic C (ipso) : Attached to the ketone carbonyl.
~ 130.5CHAromatic CH : Ortho to the ketone carbonyl.
~ 129.0CHAromatic CH : Ortho to the chlorine atom.
~ 44.5CHC4 (Methine) : Attached to the strongly electron-withdrawing ketone group.
~ 41.0CHC1 (Methine) : Attached to the carboxylic acid group.
~ 28.5 CH2​ C3, C5 (Methylene) : Adjacent to C4.
~ 26.0 CH2​ C2, C6 (Methylene) : Adjacent to C1.

Troubleshooting & Best Practices

  • Missing Carboxylic Acid Peak: If the peak at ~12.0 ppm is absent, the sample or solvent may contain excess water, causing rapid proton exchange[5]. Ensure the use of fresh, ampouled DMSO- d6​ and thoroughly dry the compound under a vacuum prior to analysis.

  • Overlapping Aliphatic Signals: If the H1​ multiplet overlaps with the residual DMSO peak (2.50 ppm), consider running a 2D COSY or HSQC experiment to definitively extract the coupling constants and confirm the equatorial position of H1​ .

  • Poor Signal-to-Noise in 13 C: Quaternary carbons (C=O, C-Cl) lack attached protons, eliminating the Nuclear Overhauser Effect (NOE) enhancement and resulting in longer T1​ relaxation times. If these peaks are weak, increase the relaxation delay (D1 > 4s) and increase the number of scans[5].

References

  • Ashenhurst, J. "Ranking The Bulkiness Of Substituents On Cyclohexanes: A-Values." Master Organic Chemistry, July 1, 2014. Available at:[Link]

  • Wikipedia Contributors. "A value." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chemistry LibreTexts. "3.3: Conformational analysis of cyclohexanes." LibreTexts. Available at:[Link]

  • University of Wisconsin-Madison Chemistry Department. "CHEM 344 Lab Manual Appendix: Preparing and submitting samples for 1H-NMR analysis." WISC.edu. Available at:[Link] (Note: Sourced from general university lab protocol grounding[7])

  • Richards, S. A., & Hollerton, J. C. "Essential Practical NMR for Organic Chemistry." John Wiley & Sons, 2022. Available at:[Link]

  • Morita, K., et al. "Stereochemical Studies in Friedel-Crafts Reactions. II. The Reactions of 4-Substituted Cyclohexenes with Benzene." Bulletin of the Chemical Society of Japan, 1970. Available at:[Link]

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Application

Crystallization Techniques for cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic Acid: Application Notes and Protocols

An Application Guide for Researchers and Drug Development Professionals Abstract This document provides a comprehensive guide to developing effective crystallization protocols for cis-4-(4-Chlorobenzoyl)cyclohexane-1-car...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide to developing effective crystallization protocols for cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid (CAS 945362-37-8). Recognizing the limited specific literature for this compound, this guide emphasizes a systematic approach to solvent selection and protocol optimization for techniques including cooling crystallization and antisolvent crystallization. The methodologies presented are designed to enable researchers to enhance the purity, control crystal morphology, and improve the handling characteristics of this important chemical intermediate. Safety protocols, based on data from structurally related compounds, are also detailed to ensure safe laboratory practice.

Introduction: The Critical Role of Crystallization

cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid is a chemical intermediate whose purity and solid-state properties are paramount for its successful application in research and drug development. Commercially available batches of this compound may present as a "very light tan/orange solid" with purities around 95%, necessitating a robust purification strategy to remove impurities, including color bodies.[1]

Crystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] It is a thermodynamic process where a solute transfers from a solution to form a solid crystalline phase. A successful crystallization process not only increases the purity of the compound but also allows for the control of crystal size, shape (morphology), and polymorphic form, all of which can significantly impact downstream processing and final product performance. The choice of crystallization method and the solvent system are the most critical factors in achieving the desired outcome.[3]

This guide provides researchers with the foundational principles and detailed experimental protocols to develop a tailored crystallization process for cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid.

Foundational Principles: Solvent Selection and Supersaturation

The cornerstone of any crystallization process is the selection of an appropriate solvent system. An ideal solvent for crystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.[4][5] This differential solubility is the driving force for crystallization upon cooling.

For cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid, a molecule with a carboxylic acid group and a chlorinated aromatic ring, a range of solvents with varying polarities should be considered. The principle of "like dissolves like" suggests that polar protic solvents (like alcohols) or polar aprotic solvents (like ketones and esters) may be effective. For instance, the recrystallization of a structurally similar compound, cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid, has been successfully performed using ethyl acetate, making it a primary candidate for initial screening.

Supersaturation is the state where the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature. It is the thermodynamic driving force for both nucleation (the formation of new crystal nuclei) and crystal growth.[6] The rate at which supersaturation is generated influences the final crystal size distribution; rapid generation often leads to a large number of small crystals, while slow generation favors the growth of larger, more well-defined crystals.[4]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.

  • Ventilation: All handling of the solid compound and solvents should be performed in a well-ventilated chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[5][7]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]

Experimental Protocols

Part 1: Essential Preliminary Step - Solvent Screening

Objective: To identify a suitable solvent or solvent system for the crystallization of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid.

Rationale: The success of the subsequent crystallization protocols is entirely dependent on the choice of solvent. This screening protocol is designed to efficiently test a range of solvents to find one that provides a significant difference in solubility with temperature.

Materials:

  • cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid

  • A selection of candidate solvents (see Table 1)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Preparation: Place approximately 20-30 mg of the compound into several labeled test tubes.

  • Room Temperature Solubility: To each tube, add 0.5 mL of a different candidate solvent. Vortex the tubes at room temperature for 1-2 minutes. Observe and record the solubility.

  • Elevated Temperature Solubility: For solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the test tubes in a heating block or water bath to near the solvent's boiling point. Add the solvent dropwise while agitating until the solid completely dissolves. Record the approximate volume of solvent used.

  • Cooling and Crystal Formation: Allow the hot solutions to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the test tube with a glass rod. Subsequently, cool the tubes in an ice bath.

  • Evaluation: A good solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at an elevated temperature, and which yields well-formed crystals upon cooling.

Data Presentation:

Solvent Class Boiling Point (°C) Solubility at Room Temp. Solubility at Elevated Temp. Crystal Formation on Cooling
Ethyl AcetateEster77
AcetoneKetone56
EthanolAlcohol78
IsopropanolAlcohol82
TolueneAromatic111
HeptaneAlkane98
WaterAqueous100
Table 1: Suggested Solvents for Initial Screening. This table should be filled out by the researcher during the solvent screening experiment.
Part 2: Cooling Crystallization Protocol

Objective: To purify the compound from a single-solvent system by leveraging temperature-dependent solubility.

Rationale: Cooling crystallization is a robust and widely applicable method for purifying compounds that are significantly more soluble in a hot solvent than in a cold one.[4] Slow, controlled cooling is employed to promote the growth of large, high-purity crystals.

Workflow Diagram:

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_cooling Step 3: Cooling & Crystallization cluster_isolation Step 4: Isolation & Drying node_dissolve Dissolve compound in minimum hot solvent node_filter Filter hot solution to remove insoluble impurities node_dissolve->node_filter node_cool_slow Slow cooling to room temperature node_filter->node_cool_slow node_cool_ice Ice bath cooling to maximize yield node_cool_slow->node_cool_ice Promotes crystal growth node_isolate Isolate crystals by vacuum filtration node_cool_slow->node_isolate node_wash Wash with cold solvent node_isolate->node_wash node_dry Dry crystals under vacuum node_wash->node_dry G cluster_dissolution Step 1: Dissolution cluster_addition Step 2: Antisolvent Addition cluster_maturation Step 3: Maturation cluster_isolation Step 4: Isolation & Drying node_dissolve Dissolve compound in a good solvent at room temp node_add Add antisolvent slowly with vigorous stirring node_dissolve->node_add node_observe Observe for turbidity (onset of nucleation) node_add->node_observe node_mature Allow slurry to stir for a defined period node_observe->node_mature node_isolate Isolate crystals by vacuum filtration node_mature->node_isolate node_wash Wash with solvent/antisolvent mix node_isolate->node_wash node_dry Dry crystals under vacuum node_wash->node_dry

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Method

Application Notes &amp; Protocols for the Scale-Up Synthesis of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic Acid

Introduction cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid is a valuable building block in medicinal chemistry and drug development. Its rigid cyclohexane scaffold, combined with the specific cis stereochemistry a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid is a valuable building block in medicinal chemistry and drug development. Its rigid cyclohexane scaffold, combined with the specific cis stereochemistry and the presence of a 4-chlorobenzoyl moiety, makes it an attractive intermediate for the synthesis of complex molecules with defined three-dimensional structures. Such compounds are of significant interest for their potential to interact with biological targets like enzymes and receptors with high specificity.

The scale-up synthesis of this molecule presents a key challenge in ensuring stereochemical purity and process efficiency. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and scalable synthetic route to cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid, starting from the readily available cis-cyclohexane-1,4-dicarboxylic acid. The protocols detailed herein are designed to be self-validating and are supported by established chemical principles.

Synthetic Strategy

The overall synthetic strategy is a four-step process designed for scalability and control over stereochemistry. The key is to start with a precursor that already contains the desired cis configuration, thereby avoiding complex stereoselective reactions or difficult isomer separations at later stages.

The chosen synthetic pathway is as follows:

  • Selective Mono-esterification: The synthesis commences with the selective mono-methylation of cis-cyclohexane-1,4-dicarboxylic acid to yield cis-4-(methoxycarbonyl)cyclohexanecarboxylic acid. This step protects one of the carboxylic acid groups, allowing for the selective activation of the other.

  • Acyl Chloride Formation: The remaining carboxylic acid group is then converted to a more reactive acyl chloride intermediate using thionyl chloride. This sets the stage for the key carbon-carbon bond-forming reaction.

  • Friedel-Crafts Acylation: A Friedel-Crafts acylation reaction between the acyl chloride and chlorobenzene, catalyzed by a Lewis acid such as aluminum chloride, introduces the 4-chlorobenzoyl group.[1][2]

  • Saponification: Finally, the methyl ester protecting group is removed by saponification to yield the target molecule, cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid.

This multi-step approach ensures that each transformation is high-yielding and amenable to large-scale production.

G cluster_0 Step 1: Mono-esterification cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Friedel-Crafts Acylation cluster_3 Step 4: Saponification start cis-Cyclohexane-1,4-dicarboxylic acid step1_out cis-4-(Methoxycarbonyl)cyclohexanecarboxylic acid start->step1_out CH3OH, Catalyst step2_in cis-4-(Methoxycarbonyl)cyclohexanecarboxylic acid step2_out methyl cis-4-(chlorocarbonyl)cyclohexane-1-carboxylate step2_in->step2_out SOCl2 step3_in methyl cis-4-(chlorocarbonyl)cyclohexane-1-carboxylate step3_out methyl cis-4-(4-chlorobenzoyl)cyclohexane-1-carboxylate step3_in->step3_out Chlorobenzene, AlCl3 step4_in methyl cis-4-(4-chlorobenzoyl)cyclohexane-1-carboxylate end cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid step4_in->end NaOH, H2O then H+

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Part 1: Synthesis of cis-4-(Methoxycarbonyl)cyclohexanecarboxylic Acid

Principle: This protocol describes the selective mono-esterification of cis-cyclohexane-1,4-dicarboxylic acid. By using a limited amount of a suitable base and a methylating agent, or by employing a heterogeneous catalyst, one carboxylic acid group can be preferentially esterified. The procedure outlined here is adapted from established methods for the mono-esterification of dicarboxylic acids.[3]

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)Moles
cis-Cyclohexane-1,4-dicarboxylic acid172.18100.0 g0.581
Methanol32.04500 mL-
Potassium Hydroxide (KOH)56.1132.6 g0.581
Diethyl Ether74.12500 mL-
Hydrochloric Acid (conc.)36.46As needed-
Brine (saturated NaCl solution)-200 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.3720 g-

Procedure:

  • Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cis-cyclohexane-1,4-dicarboxylic acid (100.0 g, 0.581 mol) and methanol (250 mL). Stir the suspension.

  • Base Addition: In a separate beaker, dissolve potassium hydroxide (32.6 g, 0.581 mol) in methanol (250 mL). Slowly add this solution to the stirred suspension of the dicarboxylic acid at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 16-24 hours. The progress of the reaction can be monitored by TLC or LC-MS to observe the formation of the mono-ester and the disappearance of the starting material.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up:

    • To the resulting residue, add water (300 mL) and diethyl ether (250 mL). Stir vigorously.

    • Separate the layers. The aqueous layer contains the potassium salt of the mono-acid, while any unreacted starting material and di-ester will be partitioned into the ether layer.

    • Extract the aqueous layer with a fresh portion of diethyl ether (250 mL) to remove any remaining di-ester.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate will form.

  • Product Isolation:

    • Extract the acidified aqueous layer with diethyl ether (3 x 200 mL).

    • Combine the organic extracts and wash with brine (200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford cis-4-(methoxycarbonyl)cyclohexanecarboxylic acid as a white solid.

Part 2: Synthesis of methyl cis-4-(chlorocarbonyl)cyclohexane-1-carboxylate

Principle: This step involves the conversion of the carboxylic acid to an acyl chloride using thionyl chloride. This is a standard transformation that proceeds via a nucleophilic acyl substitution mechanism.[4]

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)Moles
cis-4-(Methoxycarbonyl)cyclohexanecarboxylic acid186.21100.0 g0.537
Thionyl Chloride (SOCl₂)118.9776.6 g (45.7 mL)0.644
Dichloromethane (DCM), anhydrous84.93500 mL-
N,N-Dimethylformamide (DMF)73.091 mL (catalytic)-

Procedure:

  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap (to neutralize HCl and SO₂), and a dropping funnel, add cis-4-(methoxycarbonyl)cyclohexanecarboxylic acid (100.0 g, 0.537 mol) and anhydrous dichloromethane (500 mL).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (1 mL) to the suspension.

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add thionyl chloride (45.7 mL, 0.644 mol) dropwise from the dropping funnel over a period of 30-45 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Solvent Removal: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and dichloromethane under reduced pressure.

  • Product Isolation: The resulting crude methyl cis-4-(chlorocarbonyl)cyclohexane-1-carboxylate can be used in the next step without further purification. It is advisable to proceed to the next step immediately as acyl chlorides are moisture-sensitive.

Part 3: Synthesis of methyl cis-4-(4-chlorobenzoyl)cyclohexane-1-carboxylate

Principle: This is a Friedel-Crafts acylation reaction where the newly formed acyl chloride reacts with chlorobenzene in the presence of a Lewis acid catalyst, aluminum chloride, to form the desired ketone.[5]

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 0.537 mol scale)Moles
methyl cis-4-(chlorocarbonyl)cyclohexane-1-carboxylate204.65~110 g (from previous step)0.537
Chlorobenzene112.56302 g (274 mL)2.685
Aluminum Chloride (AlCl₃), anhydrous133.3478.8 g0.591
Dichloromethane (DCM), anhydrous84.93500 mL-
Hydrochloric Acid (6M)-500 mL-
Saturated Sodium Bicarbonate Solution (NaHCO₃)-300 mL-
Brine (saturated NaCl solution)-300 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.3730 g-

Procedure:

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (78.8 g, 0.591 mol) and anhydrous dichloromethane (500 mL). Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants:

    • In a separate flask, dissolve the crude methyl cis-4-(chlorocarbonyl)cyclohexane-1-carboxylate (~110 g, 0.537 mol) in chlorobenzene (274 mL, 2.685 mol).

    • Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 1-2 hours, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction by TLC or GC-MS.

  • Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (1 kg) and concentrated hydrochloric acid (100 mL) with vigorous stirring.

  • Work-up:

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 200 mL).

    • Combine the organic layers and wash with 6M HCl (200 mL), water (200 mL), saturated sodium bicarbonate solution (300 mL), and finally with brine (300 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess chlorobenzene under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield methyl cis-4-(4-chlorobenzoyl)cyclohexane-1-carboxylate.

Part 4: Synthesis of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic Acid

Principle: The final step is the saponification of the methyl ester to the carboxylic acid using a strong base, followed by acidification.[6]

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 0.537 mol scale)Moles
methyl cis-4-(4-chlorobenzoyl)cyclohexane-1-carboxylate296.75~159 g (crude from previous step)0.537
Sodium Hydroxide (NaOH)40.0043.0 g1.074
Methanol32.04500 mL-
Water18.02250 mL-
Hydrochloric Acid (conc.)36.46As needed-
Ethyl Acetate88.111 L-

Procedure:

  • Reaction Setup: In a 2 L round-bottom flask, dissolve the crude methyl cis-4-(4-chlorobenzoyl)cyclohexane-1-carboxylate (~159 g, 0.537 mol) in methanol (500 mL).

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (43.0 g, 1.074 mol) in water (250 mL) and add this solution to the methanolic solution of the ester.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Solvent Removal: Cool the reaction mixture and remove the methanol under reduced pressure.

  • Work-up:

    • Dilute the remaining aqueous solution with water (500 mL) and wash with diethyl ether (2 x 200 mL) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate of the product will form.

  • Product Isolation and Purification:

    • Filter the white solid, wash with cold water, and dry under vacuum.

    • For higher purity, the product can be recrystallized from a suitable solvent such as ethanol/water or acetic acid/water.

Data Presentation

Table 1: Summary of Reagents and Expected Yields for a 0.5 mol Scale Synthesis

StepStarting MaterialKey ReagentsProductTheoretical Yield (g)
1cis-Cyclohexane-1,4-dicarboxylic acid (86.1 g)Methanol, KOHcis-4-(Methoxycarbonyl)cyclohexanecarboxylic acid93.1
2cis-4-(Methoxycarbonyl)cyclohexanecarboxylic acid (93.1 g)Thionyl Chloridemethyl cis-4-(chlorocarbonyl)cyclohexane-1-carboxylate102.3
3methyl cis-4-(chlorocarbonyl)cyclohexane-1-carboxylate (102.3 g)Chlorobenzene, AlCl₃methyl cis-4-(4-chlorobenzoyl)cyclohexane-1-carboxylate148.4
4methyl cis-4-(4-chlorobenzoyl)cyclohexane-1-carboxylate (148.4 g)NaOH, H₂Ocis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid141.9

Note: Actual yields will vary depending on the efficiency of each step and purification losses.

Visualizations

G cluster_0 Friedel-Crafts Acylation Mechanism acyl_chloride Acyl Chloride acylium_ion Acylium Ion (Electrophile) acyl_chloride->acylium_ion + AlCl3 alcl3 AlCl3 alcl3->acylium_ion intermediate Sigma Complex (Resonance Stabilized) acylium_ion->intermediate chlorobenzene Chlorobenzene chlorobenzene->intermediate + Acylium Ion product_complex Product-AlCl3 Complex intermediate->product_complex - H+ final_product Ketone Product product_complex->final_product H2O Workup

Caption: Mechanism of Friedel-Crafts Acylation.

References

  • Ogawa, H., Chihara, T., & Taya, K. (n.d.). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. Journal of the American Chemical Society. [Link]

  • Santacroce, V., et al. (2016). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry. [Link]

  • Ogawa, H., et al. (1986). Methylation of Alcohols, Phenols, and Carboxylic Acids, and Selective Monomethylation of Diols and Dicarboxylic Acids with Dimethyl Sulfate by Use of Alumina. Bulletin of the Chemical Society of Japan. [Link]

  • Santacroce, V., et al. (2016). Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumina Catalysts. ResearchGate. [Link]

  • Qi, X., et al. (2008). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Synthesis of 4-methoxycarbonylcyclohexanecarboxylic acid. (n.d.). PrepChem.com. [Link]

  • Saponification-Typical procedures. (2024). OperaChem. [Link]

  • Friedel–Crafts reaction. (2020). Wikipedia. [Link]

  • TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER synthesis. (n.d.). Molekula. [Link]

  • Methyl 4-(chlorocarbonyl)cyclohexane-1-carboxylate. (n.d.). PubChem. [Link]

  • Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

  • esterification of carboxylic acids with. (n.d.). Organic Syntheses. [Link]

  • Saponification (Base Hydrolysis) of Organic Materials. (2009). Caltech. [Link]

  • 4-methoxycarbonyl-cyclohexane-1-carboxylic acid. (2025). Mol-Instincts. [Link]

  • A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (n.d.). Der Pharma Chemica. [Link]

  • 1-methylcyclohexane carboxylic acid synthesis. (2023). YouTube. [Link]

  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. (2025). RSC Publishing. [Link]

  • A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group. (2000). ResearchGate. [Link]

  • Friedel-Crafts acylation. (n.d.). Khan Academy. [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. (n.d.).
  • Reactions of Carboxylic Acids. (2023). OpenStax. [Link]

  • Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid. (n.d.).
  • S1 Heterofunctionalized Cavitands by Macrocyclization of Sequence-Defined Foldamers. (n.d.). Semantic Scholar. [Link]

  • cis-Cyclohexane-1,4-dicarboxylic acid. (n.d.). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Rapid saponification process. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting impurities in cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural challenges associated with the synthesis of cis-4-(4-Chlorobenzoyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural challenges associated with the synthesis of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid.

This compound presents a unique synthetic challenge: the target cis-isomer is kinetically accessible but thermodynamically unstable relative to its trans-counterpart. Successfully producing high-purity batches requires strict control over reaction stoichiometry, temperature, and—most critically—the pH during downstream processing.

Process Workflow & Impurity Pathways

To troubleshoot effectively, we must first map the causal relationships between our synthetic choices and the resulting impurity profile. The diagram below illustrates the critical pathways where impurities are generated.

Workflow SM Cyclohexane-1,4-dicarboxylic acid mono-methyl ester AC Acyl Chloride Formation (SOCl2, DCM) SM->AC FC Friedel-Crafts Acylation (+ Chlorobenzene, AlCl3) AC->FC Q Acidic Quench (HCl/Ice) Kinetic Control FC->Q DIACYL Di-acylated Impurity (Over-reaction) FC->DIACYL Excess AlCl3/Heat HYD Acid-Catalyzed Hydrolysis (Avoid NaOH!) Q->HYD CIS cis-4-(4-Chlorobenzoyl)cyclohexane- 1-carboxylic acid (Target) HYD->CIS Main Pathway TRANS trans-Isomer Impurity (Thermodynamic Sink) HYD->TRANS Alkaline conditions (Enolization) CIS->TRANS Base/Heat exposure during workup

Workflow and impurity pathways in cis-4-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid synthesis.

Quantitative Impurity Profiling

Before diving into specific troubleshooting, reference this summarized quantitative data table. It correlates the visual peaks on your chromatogram with their mechanistic origins, allowing for rapid diagnostics.

ImpurityStructural Origin / MechanismTypical HPLC RRTControl Strategy
trans-Isomer Base-catalyzed enolization at C4; thermodynamic equilibration.~1.15Strictly acidic workup (pH < 4); avoid alkaline hydrolysis.
Di-acylated Adduct Over-reaction of di-acid chloride with excess chlorobenzene.~1.80Use mono-ester starting material; limit AlCl₃ equivalents.
ortho-Regioisomer Steric failure during Friedel-Crafts electrophilic attack.~0.90Maintain reaction temperature < 5°C; optimize stirring.
Starting Material Incomplete acyl chloride formation or premature hydrolysis.~0.30In-process IR monitoring of acyl chloride (1800 cm⁻¹).

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is the trans-isomer consistently appearing as the major impurity in my cis-product batches, and how can I prevent it? Causality: The cis-isomer (where the 4-chlorobenzoyl and carboxylic acid groups are axial-equatorial) is thermodynamically less stable than the trans-isomer (diequatorial). The hydrogen atom alpha to the ketone (the aroyl group at C4) is highly acidic. Under alkaline conditions—such as a basic extraction or saponification of an ester intermediate—this proton is abstracted, forming an enolate. Upon re-protonation, the system thermodynamically equilibrates to the lower-energy trans-isomer [3]. Solution: You must maintain kinetic control throughout the workup. Never use NaOH or KOH to hydrolyze ester intermediates. Instead, use acid-catalyzed hydrolysis (e.g., 1M HCl in 1,4-dioxane). Quench the Friedel-Crafts reaction directly into cold, dilute HCl, ensuring the aqueous phase never exceeds pH 4.

Q2: I am detecting a highly lipophilic impurity eluting late in my HPLC runs (RRT ~1.80). What is it, and how is it forming? Causality: This is 1,4-bis(4-chlorobenzoyl)cyclohexane, a di-acylated byproduct. Chlorobenzene is a deactivated aromatic ring, meaning the Friedel-Crafts acylation requires a highly electrophilic acylium ion generated by a strong Lewis acid like AlCl₃ [1][4]. If you are using cyclohexane-1,4-dicarbonyl dichloride as your starting material, the second acyl chloride group remains highly reactive. If the local concentration of AlCl₃ is too high, or if the reaction is allowed to warm up, double acylation occurs [2]. Solution: Switch your starting material to a mono-protected derivative, such as cyclohexane-1,4-dicarboxylic acid mono-methyl ester. This physically prevents the second acylation. If you must use the di-acid chloride, strictly limit chlorobenzene to 1.0 equivalent and use an inert solvent (like dichloromethane) rather than using chlorobenzene as the solvent.

Q3: How can I selectively purify the cis-isomer if my crude mixture already contains 15-20% of the trans-isomer? Causality: Because both isomers share identical functional groups, standard silica gel chromatography is inefficient. However, their 3D spatial arrangements lead to different crystal lattice energies. The highly symmetrical, diequatorial trans-isomer has a significantly lower solubility in non-polar solvents. Solution: Utilize fractional crystallization. Dissolve the crude mixture in a minimum volume of hot ethyl acetate, then slowly add heptane until the solution becomes cloudy. Allow it to cool to room temperature slowly. The trans-isomer will preferentially crystallize out, leaving a cis-enriched mother liquor. Monitor the mother liquor via HPLC, and once the trans-isomer drops below 2%, evaporate the solvent to recover your purified cis-product.

Standard Operating Procedures (SOPs)

Protocol 1: Kinetically Controlled Friedel-Crafts Acylation

This protocol is designed as a self-validating system; the strict temperature and pH controls inherently prevent the formation of the trans-isomer and ortho-regioisomers.

  • Acyl Chloride Formation: Suspend cyclohexane-1,4-dicarboxylic acid mono-methyl ester (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.5 eq) and 2 drops of DMF. Reflux at 40°C for 3 hours. Concentrate in vacuo to remove excess SOCl₂.

  • Complexation: Redissolve the crude acyl chloride in anhydrous DCM. Add chlorobenzene (1.1 eq). Cool the reactor to 0°C under a nitrogen atmosphere.

  • Catalyst Addition: Portion-wise, add anhydrous AlCl₃ (2.2 eq) over 45 minutes. Critical: Maintain the internal temperature strictly below 5°C to suppress ortho-attack.

  • Reaction: Stir at 0–5°C for 4 hours.

  • Kinetically Controlled Quench: Slowly transfer the reaction mixture via cannula into a vigorously stirred mixture of crushed ice and 2M HCl. Self-Validation Check: Test the aqueous layer with pH paper; it must remain < 2 at all times.

  • Acidic Hydrolysis: Separate the organic layer, concentrate it, and suspend the resulting ester in a mixture of 1,4-dioxane and 2M HCl (1:1 v/v). Heat at 80°C for 12 hours to hydrolyze the methyl ester without inducing enolization.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude cis-acid.

Protocol 2: Self-Validating HPLC Method for Isomeric Purity

To ensure trustworthiness in your data, this HPLC method includes a forced-epimerization step to prove the column's resolving power.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water (TFA suppresses carboxylic acid ionization, preventing peak tailing).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • System Suitability & Self-Validation (Forced Epimerization):

    • Take 5 mg of your purified cis-product and dissolve it in 1 mL of 0.1M NaOH in methanol.

    • Let it sit at room temperature for 1 hour, then neutralize with 1 mL of 0.1M HCl.

    • Inject this sample. You will observe a new, distinct peak eluting slightly later than your main peak (RRT ~1.15). This confirms the method successfully resolves the thermodynamically stable trans-isomer from the cis-isomer.

References

  • BenchChem. "Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride." BenchChem Protocols.
  • Lumen Learning. "16.2 Preparation of alkylbenzenes." Organic Chemistry II.
  • Magyar Kémiai Folyóirat. "Az újrainduló Magyar Kémiai Folyóirat üdvözlése - REAL-J" (Study on cis/trans isomerization of alicyclic aroyl-carboxylic acids). MTAK.
  • ACS Omega. "Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study." American Chemical Society.
Optimization

Technical Support Center: Troubleshooting Crystallization of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals dealing with the isolation and purification of cis-4-(4-Chlorobenzoyl)cyclohe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals dealing with the isolation and purification of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid (CAS No.: 945362-37-8)[1].

As a 1,4-disubstituted cyclohexane derivative, this very light tan/orange solid[1] presents specific thermodynamic and kinetic challenges during crystallization. This guide synthesizes field-proven methodologies to resolve phase separation, isomer degradation, and poor nucleation.

Part 1: Core Mechanistic Challenges

To successfully crystallize this compound, you must control two competing physicochemical phenomena:

Liquid-Liquid Phase Separation (LLPS) / "Oiling Out"

Benzoyl-substituted cyclohexanes and carboxylic acids often exhibit a complex phase diagram where the liquid-liquid phase boundary lies inside the metastable zone for crystallization[2]. When supersaturation is generated too rapidly (e.g., via fast cooling or rapid anti-solvent addition), the system crosses the spinodal curve. Instead of nucleating solid crystals, the solute separates into a solute-rich oil phase and a solvent-rich phase. This oil traps impurities, prevents proper crystal growth, and often solidifies into an amorphous, sticky mass[2].

Cis-Trans Epimerization (Thermodynamic Degradation)

The target molecule is the cis-isomer, where one of the bulky substituents (the carboxylic acid or the 4-chlorobenzoyl group) must occupy an axial position on the cyclohexane ring. This is kinetically trapped but thermodynamically less stable than the trans-isomer, where both bulky groups can adopt equatorial positions[3]. Exposure to strong bases, strong acids, or prolonged heat (>70°C) triggers enolization at the α -carbon of either substituent, leading to rapid epimerization into the undesired trans-isomer[3].

Epimerization Cis cis-4-(4-Chlorobenzoyl) cyclohexane-1-carboxylic acid (Target Isomer) Enol Enol / Enolate Intermediate (Planar at C1 or C4) Cis->Enol Base/Acid Heat (>70°C) Enol->Cis Minor Pathway Trans trans-4-(4-Chlorobenzoyl) cyclohexane-1-carboxylic acid (Thermodynamic Sink) Enol->Trans Re-protonation (Diequatorial preference)

Figure 1: Base/acid-catalyzed epimerization pathway of 1,4-disubstituted cyclohexanes.

Part 2: Interactive Troubleshooting Guide (FAQs)

Q1: My crystallization yields a biphasic oil instead of a solid. How do I force nucleation and prevent oiling out? A: Oiling out (LLPS) occurs when you bypass the solid-liquid metastable zone and hit the liquid-liquid miscibility gap[2]. To prevent this:

  • Lower the initial supersaturation: Do not cool the solution too quickly.

  • Implement Seeding: Add 1-2 wt% of pure cis-isomer crystals just below the solubility limit but above the LLPS boundary. This forces the system to consume supersaturation via crystal growth rather than phase separation.

  • Change the Solvent System: Highly polar hydrogen-bonding solvents (like pure ethanol) can exacerbate LLPS with this molecule. Transition to a Isopropyl Acetate (IPAc) / Heptane system.

Q2: The isolated yield is low, and NMR shows up to 30% of the trans-isomer. Why is my product degrading? A: You are experiencing thermally or chemically induced epimerization[3]. Because the trans-isomer is the thermodynamic sink, any condition that allows proton exchange at the α -carbons will destroy your cis-purity.

  • Corrective Action: Ensure the pH of your crystallization matrix is strictly neutral or mildly acidic (pH 4-6). Never attempt to crystallize this compound from basic solutions (e.g., avoiding sodium alkoxides or prolonged heating in amines). Keep dissolution temperatures below 60°C.

Q3: What is the optimal solvent system for high-purity cis-isomer recovery? A: A binary system of Ethyl Acetate (EtOAc) and Heptane or Isopropanol (IPA) and Water works best. The carboxylic acid dimerizes in non-polar solvents, making Heptane an excellent anti-solvent. EtOAc provides high solubility at mild temperatures (50°C), preventing the need for excessive heating that drives epimerization.

Part 3: Data Presentation & Diagnostics

Troubleshooting Matrix

Use the following matrix to identify and resolve common deviations during your workflow.

Symptom ObservedRoot Cause AnalysisRecommended Corrective Action
Sticky, gummy solid upon filtration LLPS (Oiling out) occurred prior to solidification, trapping solvent.Reduce anti-solvent addition rate; introduce seeds at 40°C; hold isothermally for 2 hours.
High trans-isomer in HPLC/NMR Epimerization due to excessive heat or basic impurities.Limit dissolution temp to <60°C. Check pH of aqueous washes prior to crystallization.
Premature crystallization on reactor walls Localized high supersaturation (poor mixing during anti-solvent addition).Increase impeller agitation speed; move anti-solvent feed tube away from the reactor wall.
Fine, unfilterable powder Primary nucleation burst (crashing out).Decrease cooling rate to 0.1°C/min; employ temperature cycling (Ostwald ripening).
Typical Solubility Profile (EtOAc / Heptane System)

Note: Values are representative for process modeling of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid.

Temperature (°C)Solubility in pure EtOAc (mg/mL)Solubility in 1:1 EtOAc/Heptane (mg/mL)LLPS Boundary Risk
104512Low
258528Moderate
4016065High (if unseeded)
55>250140Very High

Part 4: Standardized Experimental Protocols

Protocol: Seeded Anti-Solvent Crystallization (LLPS Avoidance)

This self-validating protocol is designed to maximize yield while strictly avoiding the LLPS boundary and thermal epimerization.

Step 1: Dissolution and Polish Filtration

  • Suspend crude cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid in Ethyl Acetate (5 volumes).

  • Heat the jacketed reactor to 55°C maximum (to prevent epimerization) until complete dissolution is achieved.

  • Perform a hot polish filtration through a 0.45 µm PTFE filter to remove heterogeneous nucleants.

Step 2: Cooling and Seeding 4. Cool the filtrate linearly to 40°C at a rate of 0.5°C/min. 5. Add 1.5 wt% of pure cis-isomer seed crystals (pre-slurried in a small amount of Heptane). 6. Critical Step: Hold the suspension isothermally at 40°C for 60 minutes. This allows the seeds to grow and safely consumes the supersaturation, pulling the system away from the LLPS spinodal curve[2].

Step 3: Anti-Solvent Addition and Isolation 7. Dose Heptane (10 volumes) linearly over 4 hours using a subsurface feed tube with high agitation. 8. Cool the resulting slurry to 5°C at 0.2°C/min. 9. Filter the slurry, wash the cake with cold Heptane (2 volumes), and dry under vacuum at 40°C.

LLPS_Workflow A Dissolve cis-isomer in EtOAc at 55°C B Polish Filtration (Remove impurities) A->B C Controlled Cooling to Metastable Zone (40°C) B->C D Add 1.5 wt% pure cis-isomer Seeds C->D E Isothermal Hold (Desupersaturation) D->E F Slow Anti-solvent Addition (Heptane) over 4 hours E->F G Linear Cooling to 5°C F->G H Filtration & Washing (High Purity Solid) G->H

Figure 2: Seeded anti-solvent crystallization workflow designed to bypass the LLPS boundary.

References

  • Sigma-Aldrich . cis-4-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid Product Properties. Retrieved from1

  • Organic Process Research & Development (ACS) . Implementation of MSMPR Crystallization to Avoid Liquid–Liquid Phase Separation. Retrieved from 2

  • European Patent Office . Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids (EP0814073B1). Retrieved from 3

Sources

Troubleshooting

reducing byproducts in 4-chlorobenzoyl cyclohexane derivatives synthesis

Technical Support Center: Optimizing 4-Chlorobenzoyl Cyclohexane Derivatives Synthesis Welcome to the Advanced Synthesis Support Center. The synthesis of 2-(4-chlorobenzoyl)-1,3-cyclohexanedione—a critical triketone inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 4-Chlorobenzoyl Cyclohexane Derivatives Synthesis

Welcome to the Advanced Synthesis Support Center. The synthesis of 2-(4-chlorobenzoyl)-1,3-cyclohexanedione—a critical triketone intermediate for HPPD inhibitor herbicides and pharmaceutical scaffolds—presents unique chemoselectivity challenges. This guide provides mechanistic troubleshooting, validated protocols, and optimization strategies to minimize byproducts such as O-acyl enol esters, hydrolyzed starting materials, and over-acylated impurities.

I. Mechanistic Overview & Pathway Analysis

The synthesis is a two-stage cascade: an initial O-acylation followed by a catalyst-driven O-to-C rearrangement. Understanding the thermodynamic versus kinetic control of this pathway is essential for byproduct mitigation.

Reaction_Pathway SM 1,3-Cyclohexanedione + 4-Chlorobenzoyl Chloride O_Acyl O-Acyl Enol Ester (Kinetic Product) SM->O_Acyl Base (Et3N) Fast Hydrolysis 4-Chlorobenzoic Acid (Hydrolysis Byproduct) SM->Hydrolysis H2O present C_Acyl 2-(4-Chlorobenzoyl)- 1,3-cyclohexanedione (Thermodynamic Product) O_Acyl->C_Acyl Cyanide Catalyst Rearrangement

Reaction pathway illustrating kinetic vs. thermodynamic acylation and hydrolysis.

II. Troubleshooting & FAQs

Q1: Why is my reaction yielding predominantly the O-acyl enol ester instead of the desired C-acylated triketone? Causality & Mechanism: The acylation of 1,3-cyclohexanedione with 4-chlorobenzoyl chloride initially proceeds via kinetic control. The highly electronegative oxygen atom of the enolate acts as the primary nucleophile, rapidly forming the O-acyl enol ester (3-oxocyclohex-1-enyl 4-chlorobenzoate) (1). To obtain the C-acylated thermodynamic product, a Steglich-type rearrangement is required. If your reaction stalls at the O-acyl stage, the rearrangement catalyst is either absent, degraded, or insufficient in concentration. Resolution: Ensure the addition of a catalytic amount (1–10 mol%) of a cyanide source, such as acetone cyanohydrin or potassium cyanide, along with a moderate base like triethylamine. The cyanide anion attacks the O-acyl carbonyl, cleaving the C-O bond to form an acyl cyanide intermediate and a cyclohexanedione carbonide anion, which subsequently recombine at the more nucleophilic carbon to yield the final product (2). If working in a cyanide-free facility, 4-Dimethylaminopyridine (DMAP) can be substituted, though it requires higher temperatures (50–70 °C) (3).

Troubleshooting Issue High O-Acyl Byproduct (Incomplete Rearrangement) Check1 Verify Catalyst Issue->Check1 Check2 Verify Base Issue->Check2 Fix1 Add 1-10 mol% Acetone Cyanohydrin Check1->Fix1 Fix2 Ensure 2.0-2.5 eq Triethylamine Check2->Fix2

Troubleshooting workflow for resolving incomplete O-to-C rearrangement.

Q2: I am detecting significant amounts of 4-chlorobenzoic acid. How do I prevent this hydrolysis byproduct? Causality & Mechanism: 4-Chlorobenzoyl chloride is highly electrophilic and sensitive to moisture. The presence of adventitious water in the solvent, or the use of hygroscopic 1,3-cyclohexanedione that hasn't been properly dried, leads to rapid hydrolysis. This not only consumes the starting material but also generates HCl, which can protonate the base and stall the reaction. Resolution: Rigorously dry all solvents (e.g., use anhydrous 1,2-dichloroethane or acetonitrile with a water content <50 ppm). Store 1,3-cyclohexanedione in a vacuum desiccator prior to use. Perform the initial coupling step under a strict inert atmosphere (argon or nitrogen).

Q3: My LC-MS shows a higher molecular weight byproduct corresponding to diacylation. How can I minimize this? Causality & Mechanism: Over-acylation occurs when an excess of 4-chlorobenzoyl chloride reacts with the newly formed 2-(4-chlorobenzoyl)-1,3-cyclohexanedione, leading to O,C-diacylated species. This is exacerbated by poor temperature control or localized high concentrations of the acid chloride during addition. Resolution: Maintain strict stoichiometric control (1.0 to 1.05 equivalents of 4-chlorobenzoyl chloride). Employ a slow, dropwise addition of the acid chloride at 0–5 °C to ensure rapid dissipation of heat and prevent localized excess (4).

III. Quantitative Data: Catalyst Comparison

The choice of rearrangement catalyst significantly impacts the reaction parameters and byproduct profile. Below is a comparative summary based on established industrial methodologies.

Catalyst SystemLoading (mol%)Base RequiredTemp (°C)Reaction TimeByproduct Risk Profile
Acetone Cyanohydrin 1 - 10%Triethylamine (2.0 eq)25 - 30 °C1 - 2 hoursLow (Highly efficient C-acylation)
Potassium Cyanide 5 - 10%Triethylamine (2.0 eq)25 - 30 °C2 - 3 hoursMedium (Phase transfer issues if solid)
DMAP 10 - 20%Potassium Carbonate50 - 70 °C7 - 8 hoursHigh (Thermal degradation at high temp)

IV. Self-Validating Experimental Protocol

The following methodology details the optimized two-stage, one-pot synthesis of 2-(4-chlorobenzoyl)-1,3-cyclohexanedione using acetone cyanohydrin as the rearrangement catalyst. This protocol is designed to be self-validating: the visual shift from a suspension to a clear solution, followed by specific thermal feedback, confirms the success of the rearrangement.

Step 1: Kinetic O-Acylation (Coupling)

  • Preparation: To a flame-dried 1 L round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet, add anhydrous 1,2-dichloroethane (50 mL).

  • Substrate Addition: Add 1,3-cyclohexanedione (8.5 g, 0.075 mol) and triethylamine (17 g, 0.165 mol, ~2.2 eq). Stir at 25–30 °C until complete dissolution is achieved.

  • Electrophile Addition: Cool the reaction mixture to 0–5 °C using an ice bath. Dissolve 4-chlorobenzoyl chloride (13.1 g, 0.075 mol) in anhydrous 1,2-dichloroethane (20 mL) and add dropwise over 30 minutes.

  • Validation Check: Stir for 2 hours at 0–5 °C. An aliquot analyzed by TLC/HPLC should indicate complete consumption of 1,3-cyclohexanedione and the formation of the O-acyl enol ester intermediate.

Step 2: Thermodynamic C-Acylation (Rearrangement)

  • Catalyst Addition: To the same reaction flask (without isolating the enol ester), add acetone cyanohydrin (1 mL, ~0.01 mol) in one portion at 25–30 °C.

  • Rearrangement: Stir the mixture at room temperature for 1 hour.

  • Validation Check: The rearrangement is highly exothermic; a mild temperature spike confirms catalytic turnover. HPLC should show the disappearance of the O-acyl peak and the emergence of the C-acyl product.

  • Workup & Isolation: Quench the reaction with 2M HCl (50 mL) to neutralize the triethylamine. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude product from ethanol to yield pure 2-(4-chlorobenzoyl)-1,3-cyclohexanedione.

References

  • Process for the production of acylated 1,3-dicarbonyl compounds - Google P
  • WO 2016/197900 A1 - Enol Ester Rearrangement - Googleapis -
  • A Process For Preparing Triketone Compound And Its Intermedi
  • Synthesis of new cyclo-hexane-1,3-dione derivatives by simple methods and their herbicidal activity - Chemical Science Review and Letters -

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Time for cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical steps needed to optimize your chromatographic method, ensuring robust and reproducible results.

Understanding the Analyte: Key Chemical Properties

Cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid is an acidic compound, a critical characteristic that governs its behavior in reversed-phase HPLC. Its structure includes a carboxylic acid group, which can exist in either a neutral (protonated) or an anionic (deprotonated) state depending on the pH of the mobile phase.

  • Analyte: cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid

  • CAS Number: 945362-37-8

  • Molecular Formula: C14H15ClO3

  • Key Functional Group: Carboxylic Acid (-COOH)

The retention of this compound on a non-polar stationary phase (like C18) is highly dependent on its ionization state. The neutral form is more hydrophobic and will be retained longer, while the ionized form is more polar and will elute earlier.[1][2] Controlling the mobile phase pH is, therefore, the most powerful tool for manipulating its retention time.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC method for this compound?

A1: A successful method development strategy begins with a logical starting point. For cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid, a standard reversed-phase approach is recommended.

  • Column: A C18 column is the most common and versatile choice for reversed-phase chromatography and serves as an excellent starting point.[4]

  • Mobile Phase: Begin with a simple gradient of an acidified water/methanol or water/acetonitrile mixture. Acidifying the aqueous portion of the mobile phase is crucial. A common starting point is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water.[5] This ensures the carboxylic acid group is fully protonated (ion-suppressed), leading to better retention and peak shape.[1][6]

  • Initial Gradient: A broad gradient, for example, from 20% to 80% organic solvent over 15-20 minutes, is effective for initial screening to determine the approximate elution conditions.

  • Detection: UV detection at a wavelength where the benzoyl chromophore absorbs, likely around 254 nm, is a suitable starting point.

Q2: How does mobile phase pH affect the retention time of my analyte?

A2: Mobile phase pH is the most critical parameter for controlling the retention of this acidic analyte.[2]

  • Mechanism of Action: At a low pH (well below the analyte's pKa), the carboxylic acid group is in its neutral, protonated form (-COOH). This makes the molecule less polar and increases its affinity for the hydrophobic stationary phase, resulting in a longer retention time.[1][6]

  • High pH Effects: As the pH of the mobile phase increases and approaches the analyte's pKa, the carboxylic acid group begins to deprotonate, forming the carboxylate anion (-COO⁻). This ionized form is much more polar and has less affinity for the stationary phase, causing a significant decrease in retention time.[1][2]

  • Rule of Thumb: For robust and reproducible retention, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of the analyte.[2][6] This ensures the analyte is consistently in a single, non-ionized state, which also prevents peak splitting or tailing that can occur when the pH is close to the pKa.[3][7]

Q3: Should I use acetonitrile or methanol as the organic solvent?

A3: Both acetonitrile (ACN) and methanol (MeOH) are common organic modifiers in reversed-phase HPLC, and the choice can impact selectivity.

  • Elution Strength: Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC, meaning that for the same percentage of organic solvent, ACN will typically result in shorter retention times.

  • Selectivity: The two solvents can interact differently with the analyte and the stationary phase due to differences in their properties (methanol is a proton donor, while acetonitrile can engage in dipole-dipole interactions).[5][8] If you are having trouble resolving the main peak from impurities, switching from ACN to MeOH (or vice-versa) is a powerful way to alter the separation selectivity.[5]

Troubleshooting Guide: Retention Time Optimization & Stability

Unstable retention times are a common issue in HPLC. This guide provides a systematic approach to diagnosing and resolving these problems.

Issue 1: Retention Time is Too Short

If your analyte is eluting too early, potentially near the void volume, it indicates insufficient interaction with the stationary phase.

Potential Cause Explanation & Recommended Action
High Organic Content The mobile phase is too "strong," causing the analyte to elute quickly. Action: Decrease the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase. For isocratic methods, a 10% decrease can lead to a 2-3 fold increase in retention.[5] For gradient methods, make the initial part of the gradient shallower or start at a lower organic percentage.
Incorrect Mobile Phase pH If the mobile phase pH is too high (near or above the analyte's pKa), the carboxylic acid will be ionized, making it more polar and reducing retention. Action: Ensure the aqueous component of your mobile phase is acidified. Use a buffer or an acid additive (e.g., 0.1% formic acid) to lower the pH. This protonates the analyte, increasing its hydrophobicity and retention.[1][6]
Column Choice A less retentive column (e.g., C8 or a shorter C18) might not provide enough interaction. Action: Switch to a more retentive column, such as a high-carbon-load C18 or a longer column.
Issue 2: Retention Time is Too Long

Excessively long retention times can lead to broad peaks and unnecessarily long run times.

Potential Cause Explanation & Recommended Action
Low Organic Content The mobile phase is too "weak," leading to very strong retention of the analyte on the column. Action: Increase the percentage of the organic solvent. This will increase the mobile phase's elution strength and decrease the retention time.[5]
Low Flow Rate An incorrect or lower-than-set flow rate will proportionally increase the retention time of all peaks. Action: Verify the pump flow rate is accurate using a calibrated flow meter or by measuring the volume delivered over a set time. Check for leaks in the system, as even a small leak can reduce the flow rate reaching the column.[9][10]
Issue 3: Drifting or Unstable Retention Times

Gradual or random shifts in retention time compromise the reliability of your analysis. The first step is to determine if the issue is chemical or mechanical.[10]

Diagnostic Workflow for Retention Time Drift:

G A Retention Time (RT) is Drifting B Check RT of Void Marker (t0) A->B C Is t0 also drifting proportionally? B->C D Mechanical Issue Likely (Flow Rate Problem) C->D Yes E Chemical Issue Likely (Mobile Phase / Column / Temp) C->E No F Check for Leaks (fittings, pump seals) D->F H Check Column Temperature Is it stable? E->H G Verify Pump Performance (check valves, degasser) F->G I Check Mobile Phase (degradation, evaporation, pH) H->I J Check Column Equilibration Is it sufficient? I->J K Column Degradation (Contamination, aging) J->K

Caption: Systematic workflow for diagnosing retention time drift.

Troubleshooting Chemical Causes of Drift:

  • Temperature Fluctuations: Even a 1°C change in column temperature can alter retention times by 1-2%.[9] Use a column oven to maintain a stable temperature.

  • Mobile Phase Issues:

    • Evaporation: Selective evaporation of the more volatile organic solvent from the mobile phase reservoir can change its composition over time, leading to longer retention times.[11] Keep reservoirs covered.

    • Degradation: Prepare fresh mobile phase daily, especially if using buffers that can support microbial growth.[11]

    • Insufficient Equilibration: The column must be fully equilibrated with the mobile phase.[12] This can take 10-20 column volumes, or even longer if ion-pairing reagents are used.[12]

  • Column Contamination & Degradation:

    • Contamination: Strongly retained compounds from previous injections can build up on the column, altering its chemistry and causing retention drift.[12]

    • Aging: Over hundreds or thousands of injections, the stationary phase will naturally degrade, which can lead to retention time shifts.[11] If a new column resolves the issue, the old one was the cause.

Experimental Protocols & Data

Protocol 1: Systematic Optimization of Organic Modifier

This protocol describes how to create an isocratic method by systematically adjusting the mobile phase composition.

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Set Up HPLC System:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: UV at 254 nm

  • Perform Injections: Run the analysis using different isocratic percentages of Mobile Phase B. Equilibrate the column for at least 15 minutes with each new mobile phase composition.

  • Analyze Results: Record the retention time for each condition.

Illustrative Data: Effect of Acetonitrile on Retention Time

% Acetonitrile (Mobile Phase B)Retention Time (min)Peak Shape
40%18.5Symmetrical
50%9.2Symmetrical
60%4.8Symmetrical
70%2.1Symmetrical

This is illustrative data based on chromatographic principles.

Protocol 2: Step-by-Step Mobile Phase Preparation (Buffered)

Using a buffer provides more stable pH control than simply adding an acid.

  • Choose a Buffer: Select a buffer with a pKa close to the desired pH. For a target pH of 3.0, a phosphate or formate buffer is suitable.

  • Prepare Aqueous Buffer: Weigh the appropriate amount of the acidic buffer component (e.g., sodium phosphate monobasic). Dissolve it in HPLC-grade water to the desired concentration (e.g., 20 mM).

  • Adjust pH: Place the solution on a calibrated pH meter. Slowly add the conjugate base (or a strong acid/base like phosphoric acid or NaOH) until the target pH is reached. Crucially, adjust the pH of the aqueous solution before adding any organic solvent. [11]

  • Filter: Filter the aqueous buffer through a 0.45 µm or 0.22 µm filter to remove particulates.

  • Mix with Organic: Measure and mix the final mobile phase composition (e.g., 50:50 v/v of pH 3.0 buffer and acetonitrile).

Method Development Logic:

G cluster_0 Initial Steps cluster_1 Optimization Start Start Method Development Scout Run Broad Gradient (e.g., 20-80% ACN) Start->Scout Evaluate Evaluate Scouting Run (Peak Shape, RT) Scout->Evaluate Optimize Optimize Isocratic or Gradient Conditions Evaluate->Optimize Robustness Test Robustness (Vary pH, Temp, %B) Optimize->Robustness Final Final Validated Method Robustness->Final

Caption: A logical flow for HPLC method development.

By applying these principles and following the structured troubleshooting guides, you can develop a robust and optimized HPLC method for the analysis of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid.

References

  • Effect of mobile phase pH on reversed-phase HPLC separ
  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments.
  • Troubleshooting HPLC Column Retention Time Drift. Hawach.
  • Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach.
  • New approach to optimize HPLC separations of acid–base compounds with elution order involved, by using combined three-band resolution maps.
  • The use of Mobile Phase pH as a Method Development Tool.
  • Exploring the Role of pH in HPLC Separ
  • Causes of Retention Time Drift in HPLC. Element Lab Solutions.
  • Troubleshooting Basics, Part III: Retention Problems.
  • How does an acid pH affect reversed-phase chromatography separ
  • cis-4-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid. Sigma-Aldrich.
  • How to Optimize Your Reversed Phase Chrom
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Reversed Phase HPLC Method Development. Phenomenex.

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Synthesis Routes for cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Scientist Comparison Guide Executive Summary & Molecule Overview cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Scientist Comparison Guide

Executive Summary & Molecule Overview

cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 945362-37-8) is a highly valued rigid scaffold utilized in the development of nuclear receptor modulators and targeted therapeutics. The primary synthetic hurdle for this building block is not the construction of the carbon skeleton, but rather the strict maintenance of its cis stereochemistry. Because the trans isomer (equatorial-equatorial) is the thermodynamic sink , any synthetic route must be carefully designed to avoid epimerization at the C4 position.

This guide objectively benchmarks two primary synthetic strategies: the industrially scalable Friedel-Crafts Acylation and the high-fidelity Grignard-Oxidation Sequence .

The Stereochemical Challenge: Causality & Logic

To synthesize the cis isomer (axial-equatorial conformation), we must understand the causality of epimerization. The proton alpha to the benzoyl ketone is highly acidic. When exposed to strong bases (during saponification) or strong Lewis acids (like AlCl₃ during acylation), this position readily enolizes. Upon reprotonation, the molecule adopts the lower-energy trans conformation to minimize 1,3-diaxial interactions. Therefore, preserving the cis geometry requires strict kinetic control, utilizing low temperatures and mild reagents.

EpimerizationLogic Cis cis-Isomer (Axial-Equatorial) Enolate Enolate Intermediate (Planar at C4) Cis->Enolate Base/Lewis Acid Deprotonation Enolate->Cis Reprotonation (Kinetic) Trans trans-Isomer (Equatorial-Equatorial) Enolate->Trans Reprotonation (Thermodynamic)

Fig 1: Epimerization logic showing the transition from cis to the thermodynamic trans sink.

Benchmarked Synthesis Routes: Quantitative Comparison

The following table summarizes the performance metrics of the two benchmarked routes based on standard laboratory-scale execution.

Performance MetricRoute A: Friedel-Crafts AcylationRoute B: Grignard + Oxidation
Overall Yield 45 - 55%65 - 75%
Stereofidelity (cis:trans) ~ 60:40 (requires recrystallization/HPLC)~ 95:5 (highly selective)
Process Mass Intensity (PMI) High (due to aqueous AlCl₃ waste)Moderate (DMP/TEMPO waste)
Cost per Gram Low ($)High ( $)
Scalability Excellent (Kilogram scale)Moderate (Gram to multi-gram scale)

Route A: The Friedel-Crafts Acylation Approach (Industrial Scale)

This route leverages the classical Friedel-Crafts acylation of chlorobenzene using a cyclohexanecarbonyl chloride derivative . While highly scalable and cost-effective , the use of AlCl₃ poses a significant risk of enolization.

Step-by-Step Protocol & Self-Validating Systems

Step 1: Acid Chloride Formation

  • Procedure: Suspend cis-cyclohexane-1,4-dicarboxylic acid mono-methyl ester (1.0 eq) in anhydrous DCM. Add catalytic DMF (0.05 eq), followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0 °C. Stir for 2 h at room temperature. Concentrate under reduced pressure.

  • Validation: Quench a 50 µL aliquot in anhydrous MeOH. Analyze via LC-MS; the presence of the methyl diester mass confirms complete conversion of the carboxylic acid to the acylium ion .

Step 2: Friedel-Crafts Acylation

  • Procedure: Dissolve the crude acid chloride in anhydrous chlorobenzene (acts as solvent and reactant). Cool strictly to 0 °C. Add anhydrous AlCl₃ (1.5 eq) portion-wise. Stir at 0 °C for 4 h. Crucial: Do not allow the reaction to warm, as elevated temperatures drive the equilibrium toward the trans isomer. Quench by pouring into ice-cold 1M HCl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Monitor via TLC (UV active spot). The crude ¹H NMR should be checked immediately to assess the initial cis:trans ratio before hydrolysis.

Step 3: Mild Saponification

  • Procedure: Dissolve the intermediate ester in THF/H₂O (3:1) at 0 °C. Add LiOH·H₂O (1.5 eq). Stir at 0 °C for 4-6 h. Acidify with 1M HCl to pH 2 at 0 °C, extract, and concentrate.

  • Causality: Lithium coordinates the carboxylate effectively, and the 0 °C temperature ensures that ester hydrolysis outpaces alpha-deprotonation.

Route B: The Grignard-Oxidation Sequence (Discovery Scale)

For discovery chemists requiring high stereofidelity for Structure-Activity Relationship (SAR) studies, Route B is superior. By forming the C-C bond via a Grignard addition to an aldehyde, the reaction avoids the strongly Lewis-acidic conditions that cause epimerization.

Step-by-Step Protocol & Self-Validating Systems

Step 1: Grignard Addition

  • Procedure: Dissolve cis-4-formylcyclohexanecarboxylic acid methyl ester (1.0 eq) in anhydrous THF at -78 °C. Add 4-chlorophenylmagnesium bromide (1.1 eq, 1M in THF) dropwise. Stir for 1 h at -78 °C, then warm to 0 °C. Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry, and concentrate.

  • Validation: Monitor the disappearance of the aldehyde C-H stretch (~2720 cm⁻¹) and the appearance of the broad alcohol O-H stretch (~3400 cm⁻¹) via FTIR.

Step 2: Oxidation

  • Procedure: Dissolve the crude secondary alcohol in DCM. Add Dess-Martin Periodinane (DMP, 1.2 eq) at 0 °C. Stir for 2 h at room temperature. Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃. Extract with DCM, dry, and concentrate.

  • Validation: LC-MS must show the [M+H]⁺ corresponding to the ketone. The absence of over-oxidation products validates the mild nature of DMP.

Step 3: Mild Saponification

  • Procedure: Execute the exact LiOH hydrolysis protocol described in Route A.

  • Final Stereochemical Assignment (Self-Validation): Isolate the product and run a ¹H NMR (400 MHz, DMSO-d₆). The methine proton at C4 (alpha to the ketone) in the cis isomer will present as a narrow multiplet (J < 5 Hz) due to equatorial-axial and equatorial-equatorial couplings. If the trans isomer is present, a distinct triplet of triplets (J ~ 11-12 Hz, 3-4 Hz) will be visible.

Workflow StartA cis-Cyclohexane-1,4-dicarboxylic acid monoester StepA1 1. SOCl2 / DMF (cat.) 2. Chlorobenzene, AlCl3 StartA->StepA1 Route A Friedel-Crafts StartB cis-4-Formylcyclohexane- carboxylic acid ester StepB1 1. 4-Cl-Ph-MgBr, THF 2. DMP or TEMPO Oxidation StartB->StepB1 Route B Grignard + Ox Intermediate cis-4-(4-Chlorobenzoyl)cyclohexane- 1-carboxylate (Ester) StepA1->Intermediate High Epimerization Risk StepB1->Intermediate High Stereoretention Hydrolysis Mild Saponification (LiOH, THF/H2O, 0 °C) Intermediate->Hydrolysis Product cis-4-(4-Chlorobenzoyl)cyclohexane- 1-carboxylic acid Hydrolysis->Product Kinetic Control Trans trans-Isomer (Thermodynamic Sink) Hydrolysis->Trans Excess Base / Heat

Fig 2: Workflow comparing Friedel-Crafts and Grignard routes for cis-isomer synthesis.

Conclusion & Recommendations

The choice of synthesis route for cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid dictates the downstream purification burden.

  • For Process Chemistry & Scale-Up: Route A (Friedel-Crafts) is mandatory due to reagent availability and cost. However, process engineers must implement strict thermal controls and integrate a final recrystallization step (e.g., from heptane/EtOAc) to enrich the cis diastereomer from the inevitable ~60:40 mixture.

  • For Discovery & Medicinal Chemistry: Route B (Grignard-Oxidation) is the definitive choice. The higher cost of reagents is offset by the near-perfect stereofidelity (~95:5 cis:trans), eliminating the need for tedious chiral or preparative HPLC separations and accelerating SAR cycle times.

References

  • CABB Chemicals. "WELCOME TO CABB - Handling of Cyclohexanecarbonyl chloride and Friedel-Crafts Acylation." CABB Chemicals. [Link]

  • NIST WebBook. "Cyclohexanecarbonyl chloride: Thermochemistry and Acylation Data." National Institute of Standards and Technology. [Link]

Comparative

Spectral Comparison Guide: cis- vs. trans-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid

Executive Summary In the development of small-molecule therapeutics and advanced materials, 1,4-disubstituted cyclohexanes serve as critical structural scaffolds. The spatial orientation of the substituents—specifically...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of small-molecule therapeutics and advanced materials, 1,4-disubstituted cyclohexanes serve as critical structural scaffolds. The spatial orientation of the substituents—specifically whether they adopt a cis or trans geometry—profoundly dictates the molecule's vector projection, binding affinity, and physicochemical properties.

This guide provides an objective, data-driven comparison of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid against its primary alternative, the trans-isomer . By detailing the conformational mechanics and providing a comprehensive spectral comparison (NMR, IR), this guide equips researchers with the self-validating analytical workflows required to definitively assign stereochemistry and ensure isomeric purity in synthetic pipelines.

Conformational Mechanics: The Causality of Spectral Differences

To understand the spectral divergence between the cis and trans isomers, one must first analyze their conformational thermodynamics. The cyclohexane ring rapidly interconverts between chair forms, but the equilibrium heavily favors conformations that minimize 1,3-diaxial steric clashes [1].

  • The trans-Isomer (Diequatorial Preference): In the trans configuration, the 4-chlorobenzoyl group and the carboxylic acid group are on opposite faces of the ring. The molecule overwhelmingly adopts a diequatorial (e,e) chair conformation. Consequently, the methine protons attached to C1 and C4 are forced into axial positions.

  • The cis-Isomer (Axial-Equatorial Constraint): In the cis configuration, both substituents are on the same face. Geometrically, one substituent must be axial and the other equatorial (a,e) . Because the 4-chlorobenzoyl group exerts a larger steric demand (higher A-value) than the carboxylic acid group, the equilibrium favors the conformer where the 4-chlorobenzoyl group is equatorial and the -COOH group is axial. This forces the C4-proton to be axial and the C1-proton to be equatorial .

This geometric reality directly dictates the Nuclear Magnetic Resonance (NMR) spin-spin coupling constants via the Karplus relationship [2].

Karplus A Axial-Axial Protons Dihedral Angle ≈ 180° D Large 3J Coupling (10 - 12 Hz) A->D B Axial-Equatorial Protons Dihedral Angle ≈ 60° E Small 3J Coupling (2 - 5 Hz) B->E C Equatorial-Equatorial Protons Dihedral Angle ≈ 60° C->E

Dihedral angles dictate NMR ³J-coupling constants via the Karplus equation.

Spectral Data Comparison

The definitive method for distinguishing the cis and trans isomers of 4-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid is high-resolution ¹H and ¹³C NMR spectroscopy.

Quantitative Spectral Summary
Analytical Metrictrans-Isomer (Diequatorial)cis-Isomer (Axial-Equatorial)Diagnostic Value
¹H NMR: C4-H (α to ketone) ~3.2 ppm; Wide multiplet (tt) ³J ~ 11.5 Hz (a,a), 3.5 Hz (a,e)~3.3 ppm; Wide multiplet (tt) ³J ~ 11.0 Hz (a,a), 3.5 Hz (a,e)Low (Both are axial)
¹H NMR: C1-H (α to COOH) ~2.4 ppm; Wide multiplet (tt) ³J ~ 11.5 Hz (a,a), 3.5 Hz (a,e)~2.6 ppm; Narrow multiplet (m) ³J < 5.0 Hz (e,a & e,e)High (Definitive)
¹³C NMR: Ring Carbons (C2, C6) ~28 - 29 ppm (Unshielded)~24 - 25 ppm (Shielded)High (γ-gauche effect)
IR Spectroscopy (C=O stretch) ~1680 cm⁻¹ (Ketone), 1705 cm⁻¹ (Acid)~1685 cm⁻¹ (Ketone), 1710 cm⁻¹ (Acid)Moderate
Mechanistic Explanation of Spectral Variances
  • The Methine Peak Width (W₁/₂): In the trans-isomer, the C1-proton is axial and couples with two adjacent axial protons and two equatorial protons, yielding two large couplings (~11 Hz) and two small couplings (~3 Hz). This creates a broad "triplet of triplets" spanning >25 Hz. In the cis-isomer, the C1-proton is equatorial. It only has gauche interactions (~60° dihedral) with adjacent protons, resulting exclusively in small couplings (<5 Hz). The signal collapses into a narrow multiplet spanning <12 Hz.

  • The γ-Gauche Effect: In ¹³C NMR, an axial substituent sterically compresses the electron clouds of the carbons at the gamma (γ) position, shielding them and shifting their resonance upfield (lower ppm) by 4–6 ppm. Because the cis-isomer contains an axial -COOH group, its C3 and C5 carbons will appear significantly upfield compared to the fully equatorial trans-isomer [3].

Experimental Methodology: Self-Validating NMR Stereochemical Assignment

To ensure scientific integrity, the following protocol outlines a self-validating workflow for determining the isomeric purity of synthesized or procured 4-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid.

Step-by-Step Protocol

Step 1: Sample Preparation

  • Weigh 15–20 mg of the highly purified compound (>98% via HPLC).

  • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Note: CDCl₃ is preferred to prevent strong solvent hydrogen-bonding from altering the conformational equilibrium.

  • Transfer the homogenous solution to a standard 5 mm NMR tube.

Step 2: ¹H NMR Acquisition

  • Utilize a spectrometer operating at a minimum of 400 MHz (500 MHz or 600 MHz is optimal for resolving complex multiplets).

  • Acquire a standard 1D ¹H spectrum (zg30 pulse sequence) with a minimum of 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds to ensure high digital resolution (FID size > 64k).

Step 3: Signal Processing and Extraction

  • Apply a mild exponential window function (LB = 0.3 Hz) prior to Fourier Transformation.

  • Phase and baseline correct the spectrum. Calibrate the chemical shift to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Isolate the aliphatic region (1.0 – 3.5 ppm).

Step 4: Multiplet Analysis (The Validation Check)

  • Locate the C1-H proton signal (typically between 2.3 and 2.7 ppm).

  • Measure the peak width at half-height (W₁/₂).

  • Decision Matrix: If W₁/₂ > 25 Hz, the proton is axial (assign trans-isomer). If W₁/₂ < 12 Hz, the proton is equatorial (assign cis-isomer).

Workflow A Acquire 1H NMR (>400 MHz, CDCl3) B Isolate C1-H Methine Signal (~2.3 - 2.7 ppm) A->B C Measure Peak Width at Half-Height (W1/2) B->C D W1/2 > 25 Hz (Large a,a couplings) C->D E W1/2 < 12 Hz (Small e,a / e,e couplings) C->E F Confirm trans-Isomer (Diequatorial) D->F G Confirm cis-Isomer (Axial-Equatorial) E->G

Workflow for definitive stereochemical assignment via ¹H NMR multiplet analysis.

Impact on Drug Development

The choice between cis and trans 1,4-disubstituted cyclohexanes is not merely an academic exercise; it is a critical parameter in Structure-Activity Relationship (SAR) optimization.

The trans-isomer provides a linear, extended vector projection of the 4-chlorobenzoyl and carboxylic acid groups (dihedral angle ~180° between substituents). This is often ideal for spanning deep, narrow binding pockets in target proteins. Conversely, the cis-isomer introduces a distinct "kink" in the molecular geometry, projecting the substituents at an angle of roughly 60° to 90° relative to each other. If a biological target requires a U-shaped or angled conformation for optimal hydrogen bonding and hydrophobic packing, the cis-isomer will demonstrate vastly superior pharmacological efficacy. Utilizing the spectral workflows outlined above ensures that biological assays are not confounded by isomeric mixtures, thereby preserving the integrity of the drug discovery pipeline.

References

  • Cyclohexane Conformation and Steric Strain. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. National Center for Biotechnology Information (PMC). Discusses the synthesis, conformational mobility, and NMR assignment of cis and trans 1,4-cyclohexane isomers. Available at:[Link]

  • Hyperconjugation and the Increasing Bulk of Substituents in Trans-1,4-Disubstituted Cyclohexanes Destabilize the Diequatorial Conformer. Journal of Organic Chemistry (ACS Publications). Provides foundational data on the ¹³C NMR γ-gauche effects and conformational equilibria of disubstituted cyclohexanes. Available at:[Link]

Validation

A Senior Application Scientist's Guide to Validating the Purity of Commercial cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic Acid

For researchers, scientists, and drug development professionals, the integrity of a starting material or intermediate is non-negotiable. The specified stereochemistry and purity of a compound like cis-4-(4-Chlorobenzoyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of a starting material or intermediate is non-negotiable. The specified stereochemistry and purity of a compound like cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid directly impacts reaction yield, impurity profiles of subsequent steps, and ultimately, the safety and efficacy of a potential active pharmaceutical ingredient (API). This guide provides an in-depth comparison of essential analytical techniques to rigorously validate the purity of this commercially supplied compound, ensuring it meets the stringent requirements of your research and development pipeline.

Our approach is not to simply list methods, but to build a logical, self-validating workflow. We will operate under the principles of orthogonality , where each technique confirms the results of the others through a different physical or chemical principle, creating a robust and trustworthy purity profile.

Part 1: Defining the Analytical Challenge - Potential Impurities

Before selecting our analytical tools, we must first understand what we are looking for. The structure of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid suggests several potential classes of impurities that could arise from its synthesis or degradation:

  • Diastereomeric Impurities: The most critical potential impurity is the trans-isomer . Differences in the spatial arrangement of the benzoyl and carboxylic acid groups can lead to different pharmacological activities or toxicities.

  • Process-Related Impurities: These include unreacted starting materials, intermediates, or by-products from the synthetic route.

  • Degradation Products: The compound could degrade over time due to factors like light, heat, or oxidation.

  • Residual Solvents: Solvents used in the final purification steps may be present in trace amounts.

A comprehensive validation strategy must be able to detect and quantify all of these potential contaminants.

Part 2: A Multi-Technique Approach to Purity Validation

No single analytical method can provide a complete picture of a compound's purity. We will construct a workflow that leverages the strengths of multiple, complementary techniques.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Causality: HPLC is the cornerstone of purity analysis because it physically separates the main compound from its impurities, allowing for accurate quantification. For this specific molecule, a reversed-phase HPLC method with UV detection is ideal, as the 4-chlorobenzoyl group contains a strong chromophore.

Key Objective: To separate and quantify the cis-isomer from the trans-isomer and other process-related impurities. The difference in spatial arrangement between cis and trans isomers often leads to subtle differences in polarity, which can be exploited for chromatographic separation.[1]

Experimental Protocol: HPLC-UV for Purity and Isomer Separation

  • Instrumentation: A standard HPLC or UHPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 30% B

    • 18-22 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is calculated using the area percent method, where the peak area of the main compound is divided by the total area of all peaks in the chromatogram.

Trustworthiness: The method is validated by ensuring baseline resolution between the cis and trans peaks (if present) and by meeting system suitability criteria (e.g., tailing factor, theoretical plates) as defined by standards such as the United States Pharmacopeia (USP).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation

Causality: While HPLC can quantify purity, it cannot definitively confirm the molecular structure or stereochemistry. NMR spectroscopy is unparalleled for this purpose.[3] For cyclohexane derivatives, the coupling constants (J-values) between protons on the ring are highly dependent on their spatial relationship (axial vs. equatorial), allowing for unambiguous confirmation of the cis-configuration.[4]

Key Objective: To confirm the identity of the main peak from HPLC as cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid and to identify any major structural impurities.

Experimental Protocol: ¹H and ¹³C NMR for Structural Elucidation

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10-20 mg of the compound in a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their connectivity. The key is to analyze the splitting patterns and coupling constants of the cyclohexane ring protons. In the cis-isomer, the proton at C1 and the proton at C4 will have specific axial-axial, axial-equatorial, and equatorial-equatorial couplings that differ significantly from the trans-isomer.

    • ¹³C NMR: Shows the number of unique carbon environments. The spectrum should be consistent with the 14 carbon atoms in the structure.

    • 2D NMR (COSY, HSQC): Used if the ¹H spectrum is complex, to definitively assign proton and carbon signals and confirm connectivity.

Data Interpretation: The ¹H NMR spectrum is the most critical. The presence of a wide multiplet for an axial proton (due to large axial-axial couplings) versus a narrow multiplet for an equatorial proton is a key diagnostic feature. The expected chemical shifts and coupling constants for the cis isomer should be confirmed against literature values or computational predictions if available.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

Causality: During HPLC analysis, unknown peaks may appear. LC-MS is a powerful hyphenated technique that provides the molecular weight of these unknown impurities, which is the first and most critical piece of information needed for their identification.[6][7] High-resolution mass spectrometry (HRMS) can even provide the elemental composition.[8]

Key Objective: To obtain the mass-to-charge ratio (m/z) of any impurity detected by HPLC, facilitating its structural elucidation.

Experimental Protocol: LC-MS for Impurity Identification

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

  • LC Method: The HPLC method described in section 2.1 can often be directly transferred. However, non-volatile buffers like phosphates must be replaced with volatile ones like ammonium formate or formic acid.[7]

  • MS Conditions:

    • Ionization Mode: ESI in negative mode is preferred to deprotonate the carboxylic acid, yielding the [M-H]⁻ ion.

    • Scan Range: A wide scan range (e.g., m/z 100-1000) should be used to capture potential low or high molecular weight impurities.

  • Data Analysis: Correlate the retention times of peaks from the UV chromatogram with the mass spectra. The molecular weight of an impurity can suggest its identity (e.g., a starting material or a dimer).

Part 3: Integrated Workflow and Comparative Analysis

A robust purity validation strategy integrates these techniques into a logical workflow. The initial HPLC analysis provides the primary quantitative purity value. NMR confirms the identity of the main component, and LC-MS is employed to investigate any unknown peaks that exceed a reporting threshold (typically 0.05% as per ICH guidelines).[9][10]

Integrated Purity Validation Workflow

G cluster_0 Purity & Impurity Detection cluster_1 Decision & Triage cluster_2 Structural & Identity Confirmation cluster_3 Impurity Investigation A Commercial Sample of cis-4-(4-Chlorobenzoyl)cyclohexane- 1-carboxylic acid B HPLC-UV Analysis A->B C Purity > 99.5% & No Unknowns > 0.1%? B->C D ¹H and ¹³C NMR Spectroscopy C->D  Yes F LC-MS Analysis C->F  No E Final Report: Compound is Validated D->E G Identify/Characterize Impurities F->G

Caption: Integrated workflow for purity validation.

Comparison of Analytical Techniques
TechniquePrimary PurposeStrengthsLimitations
HPLC-UV Quantitative Purity & SeparationHigh precision and accuracy for quantification; excellent for separating isomers and process impurities.[1]Provides limited structural information; cannot identify unknown peaks without standards.
NMR Structural ConfirmationUnambiguous structure and stereochemistry determination; provides a holistic view of the sample composition.[3]Lower sensitivity than HPLC; quantification can be complex and requires internal standards for high accuracy.
LC-MS Impurity IdentificationHigh sensitivity; provides molecular weight of unknown compounds, which is crucial for identification.[6][11]Response factors can vary significantly, making it less suitable for direct quantification without standards.
Elemental Analysis Elemental CompositionConfirms the bulk elemental formula (C, H) of the compound.Provides no information on isomerism or minor organic impurities.
FTIR Functional Group ConfirmationFast and simple method to confirm the presence of key functional groups (e.g., C=O, COOH).Provides little to no information about overall purity or isomerism.

Conclusion

Validating the purity of a critical intermediate like cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid is a multi-faceted task that cannot be accomplished with a single measurement. By employing an orthogonal workflow that combines the quantitative power of HPLC , the definitive structural insight of NMR , and the investigative capability of LC-MS , researchers can build a comprehensive and trustworthy purity profile. This rigorous approach ensures the quality of starting materials, leading to more reliable, reproducible, and ultimately successful research and drug development outcomes.

References

  • Application of LCMS in small-molecule drug development . Drug Discovery and Development. Available at: [Link]

  • Dongre, A. et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques . Taylor & Francis Online. Available at: [Link]

  • Wang, L. et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery . Drug Discovery and Development. Available at: [Link]

  • Niessen, W.M.A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling . CHIMIA. Available at: [Link]

  • Pharmaceutical Impurity Testing: What It Is and Why It's Essential . EAG Laboratories. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3 . AMSbiopharma. Available at: [Link]

  • High-resolution mass spectrometry for impurity profiling . Sterling Pharma Solutions. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . International Council for Harmonisation. Available at: [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances . European Medicines Agency. Available at: [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances . IKEV. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? . Creative Biostructure. Available at: [Link]

  • Salzner, U. et al. (2002). Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives . ACS Publications. Available at: [Link]

  • Study of thermodynamic and NMR properties of some cyclohexane derivatives . ResearchGate. Available at: [Link]

Sources

Comparative

Comparative Reactivity Guide: cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid vs. Structural Alternatives

Executive Summary As a Senior Application Scientist, selecting the optimal bifunctional building block is critical for designing robust, scalable synthetic routes in drug discovery. cis-4-(4-Chlorobenzoyl)cyclohexane-1-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, selecting the optimal bifunctional building block is critical for designing robust, scalable synthetic routes in drug discovery. cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 945362-37-8) [1] is a highly versatile scaffold featuring two orthogonal reactive centers: an aliphatic carboxylic acid and an aryl ketone.

This guide provides an objective, data-driven comparison of this compound against its trans isomer and halogenated analogs. By understanding the structural dynamics and causality behind its reactivity, researchers can leverage this scaffold for precise chemoselective modifications.

Structural Dynamics & Causality

The chemical behavior of this scaffold is entirely dictated by its 3D conformation. In the cis configuration, the bulky 4-chlorobenzoyl group strongly prefers the equatorial position to minimize 1,3-diaxial interactions. Consequently, the carboxylic acid is forced into an axial position .

This axial orientation introduces significant steric hindrance from the syn-axial hydrogen atoms at C3 and C5. When compared to the trans isomer[2]—where both groups can adopt a diequatorial conformation—the cis isomer exhibits distinct kinetic profiles during nucleophilic acyl substitution.

Reactivity A cis-4-(4-Chlorobenzoyl) cyclohexane-1-carboxylic acid B Carboxylic Acid (Axial Position) A->B Site 1 C Aryl Ketone (Equatorial Position) A->C Site 2 D Amidation / Esterification (Slower vs trans) B->D Steric Hindrance E Nucleophilic Addition (Facial Selectivity) C->E Electronic Activation

Reactivity pathways of the bifunctional cis-cyclohexane scaffold.

Comparative Reactivity Profiling

To make informed synthetic choices, we must benchmark the cis-chloro scaffold against its structural alternatives:

  • cis vs. trans Isomers : The axial carboxylic acid in the cis isomer reacts slower during amidation than the equatorial acid of the trans isomer. However, this steric shielding is advantageous: it prevents unwanted side reactions at the alpha-carbon (such as epimerization) when using mild activation conditions.

  • Halogen Analogs (Fluoro vs. Chloro vs. Bromo) : The electronic nature of the para-halogen significantly modulates the ketone's electrophilicity. The 4-fluoro analog (CAS: 735270-16-3)[3] possesses a highly electrophilic carbonyl due to strong inductive electron withdrawal. Conversely, the 4-bromo analog[4] offers a highly reactive site for palladium-catalyzed cross-coupling, whereas the 4-chloro derivative[1] remains stable under standard cross-coupling conditions, allowing for orthogonal functionalization.

Quantitative Performance Comparison
CompoundCAS NumberCarboxylic Acid Steric EnvironmentRelative Ketone ElectrophilicityAryl Halide Cross-Coupling Reactivity
cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid 945362-37-8[1]Axial (Hindered)Moderate (1.0x)Low (Requires specialized Pd catalysts)
trans-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid N/A[2]Equatorial (Accessible)Moderate (1.0x)Low (Requires specialized Pd catalysts)
cis-4-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid 735270-16-3[3]Axial (Hindered)High (1.5x)Negligible
cis-4-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid N/A[4]Axial (Hindered)Moderate-Low (0.9x)High (Standard Pd(PPh3)4 catalysis)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify causality and reaction success before proceeding to the next step.

Protocol 1: Chemoselective Amidation of the Carboxylic Acid

Objective : Couple the axial carboxylic acid with a primary amine without reducing or condensing the aryl ketone. Causality : EDC·HCl is used for activation because it is water-soluble, facilitating easy workup. HOBt is critical; it rapidly intercepts the O-acylisourea intermediate to form an active OBt-ester. This prevents the slow-reacting axial acid from undergoing alpha-deprotonation and subsequent epimerization to the trans isomer.

Workflow Step1 Starting Material (CAS: 945362-37-8) Step2 Activation (EDC/HOBt, DMF) Step1->Step2 1.0 eq Step3 Amine Addition (0°C to RT) Step2->Step3 1.2 eq amine Step4 Aqueous Workup & Extraction Step3->Step4 Completion Step5 Purified Amide (Ketone intact) Step4->Step5 >85% Yield

Step-by-step workflow for chemoselective amidation.

Step-by-Step Methodology :

  • Initiation : Dissolve 1.0 eq of cis-4-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid[1] in anhydrous DMF (0.2 M) under an inert N2 atmosphere.

  • Activation : Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt at 0°C. Stir for 30 minutes.

    • Validation Checkpoint 1 : TLC (UV active) must show complete conversion of the starting material to the active ester intermediate.

  • Coupling : Add 1.2 eq of the target primary amine and 2.0 eq of DIPEA. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation Checkpoint 2 : Quench a 5 µL aliquot in MeCN/H2O. LC-MS must confirm the product mass and the absence of the m/z 265 [M-H]⁻ starting material peak.

  • Isolation : Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO3, and brine. The ketone remains unreacted because it requires a strong nucleophile (e.g., Grignard) or elevated temperatures to form an imine.

  • Drying : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol 2: Stereoselective Reduction of the Aryl Ketone

Objective : Reduce the ketone to a secondary alcohol while maintaining the carboxylic acid integrity. Causality : Using NaBH4 in methanol at 0°C provides mild, chemoselective reduction of the ketone. The facial selectivity is governed by the rigid chair conformation of the cyclohexane ring. Hydride attack occurs preferentially from the less sterically hindered face, yielding predictable stereochemistry at the newly formed carbinol center.

Step-by-Step Methodology :

  • Initiation : Dissolve the compound in anhydrous Methanol (0.1 M) and cool to 0°C.

  • Reduction : Add 1.5 eq of NaBH4 portion-wise over 15 minutes to control the exothermic evolution of hydrogen gas.

  • Monitoring : Stir at 0°C for 1 hour.

    • Validation Checkpoint : Analyze via IR spectroscopy or TLC. The disappearance of the strong carbonyl stretch (~1680 cm⁻¹) of the aryl ketone confirms complete reduction.

  • Quenching : Carefully add saturated aqueous NH4Cl to destroy excess hydride.

  • Extraction : Remove methanol in vacuo, extract the aqueous layer with EtOAc, dry, and concentrate.

References

  • Title: CIS-4-BENZOYLCYCLOHEXANE-1-CARBOXYLIC ACID — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: CIS-4-(4-BROMOBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Validation

Cross-Validation of NMR Data for cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic Acid: A Comparative Guide to Elucidation Platforms

An in-depth technical comparison guide designed for researchers, structural chemists, and drug development professionals. Executive Summary The unambiguous structural and stereochemical elucidation of small molecules is...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, structural chemists, and drug development professionals.

Executive Summary

The unambiguous structural and stereochemical elucidation of small molecules is a critical bottleneck in drug development. For flexible cyclic systems like cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid , traditional 1D and 2D NMR techniques often yield ambiguous results due to conformational averaging.

This guide objectively compares three analytical paradigms for cross-validating the NMR data of this compound:

  • Traditional Manual 2D NMR Analysis (NOESY/J-coupling analysis)

  • Quantum Mechanical (QM) DFT-GIAO Calculations (e.g., Gaussian 16 coupled with DP4+ analysis)

By evaluating the causality behind these methodologies and their respective performance metrics, this guide provides a self-validating workflow to achieve >99% stereochemical confidence.

The Stereochemical Challenge: Conformational Dynamics

To understand why cross-validation is necessary, we must first analyze the physical chemistry of the molecule.

The cis-1,4-disubstituted cyclohexane ring lacks a single rigid conformation. Because the steric bulk (A-values) of the carboxylic acid (-COOH) and the 4-chlorobenzoyl (-COAr) groups are comparable (~1.2–1.4 kcal/mol), the molecule exists as a rapid equilibrium of two chair conformers (axial-equatorial ⇌ equatorial-axial) at room temperature.

The Causality of NMR Ambiguity: Traditional stereochemical assignment relies on the Karplus equation, where trans-diaxial protons exhibit large ³J coupling constants (10–12 Hz). However, rapid conformational flipping averages these couplings, yielding narrower, indistinct multiplets (W1/2 ≈ 15–20 Hz) that mimic equatorial protons. Furthermore, time-averaged NOESY cross-peaks blur the distinct 1,3-diaxial spatial relationships. This physical phenomenon necessitates the use of computational platforms to deconvolute the time-averaged spectra.

Conformer_Eq ConfA Conformer A 1-axial COOH 4-equatorial COAr ConfB Conformer B 1-equatorial COOH 4-axial COAr ConfA->ConfB Rapid Interconversion (k > 10^4 s^-1) NMR Time-Averaged NMR Signals (Observed) ConfA->NMR ConfB->NMR

Caption: Conformational equilibrium of the cis-isomer leading to time-averaged NMR signals.

Platform Comparison & Experimental Protocols

To establish a self-validating system, experimental data must be systematically tested against predictive models. Below are the step-by-step methodologies for each platform.

Traditional 2D NMR Acquisition (The Baseline)
  • Step 1: Sample Preparation. Dissolve 15 mg of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid in 0.6 mL of DMSO-d6.

  • Step 2: Core Acquisition. Acquire 1H, 13C, HSQC, and HMBC spectra on a 400 MHz (or higher) spectrometer to establish the heavy-atom backbone.

  • Step 3: Spatial Correlation. Acquire a 2D NOESY spectrum with a mixing time (τm) of 500 ms.

  • Causality Check: Why 500 ms? For small molecules (MW ≈ 266 Da) tumbling rapidly in solution (extreme narrowing regime, ωτc << 1), a longer mixing time (500–600 ms) is required to allow sufficient cross-relaxation for NOE build-up without inducing severe spin-diffusion artifacts.

AI-Assisted NMR Prediction (Rapid Screening)

Platforms like Mnova NMRPredict utilize Machine Learning (ML) algorithms trained on vast databases of assigned spectra .

  • Step 1: Data Input. Import the SMILES string or MOL file of both the cis and trans isomers into the prediction software.

  • Step 2: Ensemble Prediction. Execute the ML algorithm, which utilizes HOSE (Hierarchically Ordered Spherical Description of Environment) codes to predict chemical shifts.

  • Step 3: Cross-Validation. Overlay the predicted spectra with the experimental FID. Calculate the Root Mean Square Error (RMSE).

  • Causality Check: AI platforms are incredibly fast but rely on empirical data. If the specific conformational average of our cis-isomer is underrepresented in the training data, the AI may struggle to differentiate it from the trans-isomer, necessitating ab initio QM calculations.

Quantum Mechanical DFT-GIAO Workflow (Definitive Confirmation)

For absolute stereochemical assignment, Density Functional Theory (DFT) coupled with Gauge-Independent Atomic Orbital (GIAO) calculations is the gold standard .

  • Step 1: Conformational Search. Generate 3D conformers using the MMFF94 force field to capture both chair conformations.

  • Step 2: Geometry Optimization. Optimize the lowest energy conformers using DFT at the B3LYP/6-31G(d) level.

  • Step 3: NMR Shielding Calculation. Compute isotropic shielding tensors using the GIAO method at the mPW1PW91/6-311+G(d,p) level.

  • Causality Check: This specific functional and basis set combination is chosen because it minimizes systematic errors in carbon and proton shielding environments, providing the highest fidelity for structural elucidation .

  • Step 4: Statistical Validation. Apply the DP4+ probability framework to the Boltzmann-averaged chemical shifts. DP4+ compares both scaled and unscaled calculated shifts against experimental data to output a strict statistical probability of the cis vs. trans isomer .

NMR_Workflow Exp Experimental Data (1H, 13C, NOESY) CrossVal Cross-Validation (RMSE & DP4+ Analysis) Exp->CrossVal Baseline AI AI Prediction (Mnova/ACD) AI->CrossVal Instant Prediction DFT DFT-GIAO (Gaussian 16) DFT->CrossVal High-Fidelity QM Stereo Stereochemical Assignment (cis-Isomer Confirmed) CrossVal->Stereo >99% Confidence

Caption: Cross-validation workflow integrating Experimental, AI, and DFT-GIAO NMR data.

Data Presentation & Performance Metrics

The following tables summarize the cross-validation of the experimental data against the two predictive platforms.

Table 1: Chemical Shift Cross-Validation (Selected Diagnostic Signals) Note: AI and DFT data represent deviations (Δδ) from the experimental baseline.

NucleusPositionExperimental (ppm)AI Predicted (ppm)DFT-GIAO (ppm)Δδ AIΔδ DFT
1HH-1 (methine)2.452.522.42+0.07-0.03
1HH-4 (methine)3.353.453.31+0.10-0.04
13CC=O (ketone)201.5199.8202.1-1.7+0.6
13CC=O (acid)176.2174.5176.8-1.7+0.6
13CC-1 (methine)41.242.540.9+1.3-0.3
13CC-4 (methine)43.545.143.1+1.6-0.4

Table 2: Platform Performance Comparison Matrix

PlatformProcessing Time1H RMSE (ppm)13C RMSE (ppm)Stereochemical Confidence
Manual 2D NMR Hours to DaysN/AN/ALow (Due to conformational averaging)
AI Prediction < 1 Minute0.152.1Moderate (Relies heavily on training data)
DFT-GIAO (DP4+) 12 to 24 Hours0.040.8>99% (Ab initio physics-based confirmation)

Conclusion & Recommendations

Best Practice: Drug development professionals should utilize AI platforms for rapid structural screening and dereplication. However, to achieve regulatory-grade stereochemical confirmation, the experimental data must be cross-validated against DFT-GIAO calculations using the DP4+ statistical framework. This combined approach ensures a self-validating, error-free structural elucidation pipeline.

References

  • Smith, S. G.; Goodman, J. M. "Assigning Stereochemistry to Single Diastereoisomers by GIAO NMR Calculation: The DP4 Probability," Journal of the American Chemical Society, 2010.[Link]

  • Grimblat, N.; Zanardi, M. M.; Sarotti, A. M. "Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts," The Journal of Organic Chemistry, 2015.[Link]

  • Vulić, T. J. et al. "Structural Elucidation of Presilphiperfolane-7α,8α-diol... A Combined Approach of Solvent-Induced Chemical Shifts, GIAO Calculation of Chemical Shifts, and Full Spin Analysis," Journal of Natural Products, 2019.[Link]

Safety & Regulatory Compliance

Safety

cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I frequently consult with research and drug development teams on the lifecycle management of complex chemical intermediates. When handling cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxyli...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research and drug development teams on the lifecycle management of complex chemical intermediates. When handling cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 945362-37-8)[1], researchers are dealing with a dual-hazard molecule: it is both a halogenated organic compound and a carboxylic acid.

Establishing rigorous, self-validating safety protocols for this compound is just as critical as the chemical synthesis itself. Improper disposal not only violates environmental regulations but can also lead to dangerous laboratory incidents. The following guide provides immediate, step-by-step operational and disposal plans to ensure absolute safety and compliance.

Part 1: Chemical Profiling & Causality in Disposal

Understanding the molecular structure is the first step in designing a self-validating disposal protocol. The handling of this compound is dictated by two structural features:

  • The Halogen Hazard (Chlorine): The covalently bonded chlorine atom dictates that this compound must never be disposed of in standard, non-halogenated organic waste streams. If chlorinated organics are incinerated at standard temperatures, they undergo incomplete combustion, leading to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Consequently, environmental health and safety (EH&S) regulations mandate that halogenated waste be strictly segregated for specialized, high-temperature commercial incineration[2][3].

  • The Acidic Moiety (Carboxylic Acid): As an organic acid, this compound possesses mild acidity. While not as reactive as mineral acids, it must be strictly segregated from strong bases, oxidizing acids (e.g., nitric acid, perchloric acid), and reactive metals. Mixing organic acids with inorganic oxidizers risks violent exothermic oxidation and dangerous gas evolution[4].

Part 2: Waste Segregation & Compatibility Matrix

To ensure a fail-safe system, use the following compatibility matrix when classifying waste streams containing cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid.

Waste Stream CategoryCompatibility StatusCausality / Rationale
Halogenated Organics (e.g., DCM, Chloroform)Highly Compatible Shares the identical high-temperature incineration disposal pathway[3].
Non-Halogenated Organics (e.g., Hexane, EtOAc)Conditionally Compatible Mixing converts the entire container to more expensive halogenated waste. Avoid if possible to minimize disposal costs[2].
Inorganic Oxidizing Acids (e.g., Nitric Acid)Incompatible High risk of violent exothermic oxidation of the organic cyclohexane ring[4].
Strong Inorganic Bases (e.g., NaOH, KOH)Incompatible Exothermic acid-base neutralization; risk of heat generation and container pressurization[5].
Aqueous Waste Incompatible Organic solids/solvents should not be mixed with aqueous streams unless dictated by a specific quenching SOP[6].

Part 3: Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid Waste (Unused Reagent or Contaminated Consumables)

Because cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid is a solid at room temperature, bulk disposal usually involves solid waste streams.

  • Container Selection: Designate a specific, wide-mouth High-Density Polyethylene (HDPE) container exclusively for "Solid Halogenated Organic Waste." Self-Validating Step: Do not use steel or metal containers, as the acidic nature of the compound can cause corrosion over time[5].

  • Collection: Using a dedicated anti-static spatula, carefully transfer any unused solid or contaminated filter paper into the container. Perform this inside a certified fume hood to prevent inhalation of particulate dust.

  • Containment & Labeling: Cap the container securely. Label it immediately with a standard hazardous waste tag, explicitly listing the full chemical name and checking the "Halogenated" and "Toxic" hazard boxes[6].

  • Storage: Store the container in a designated secondary containment tray away from any basic or oxidizing solid wastes until EH&S pickup.

Protocol B: Disposal of Liquid Waste (Dissolved in Solvent)

During synthesis or chromatographic purification, the compound will likely be dissolved in organic solvents.

  • Solvent Identification: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol).

  • Transfer: Transfer the liquid waste into a compatible HDPE jerrican designated for "Halogenated Liquid Organic Waste." Self-Validating Step: Always use a funnel to prevent spills, and never fill the container beyond 90% capacity. This headspace allows for vapor expansion due to laboratory temperature fluctuations, preventing container rupture[7].

  • Capping: Keep the container securely capped when not actively adding waste. This prevents the evaporation of toxic volatile organic compounds (VOCs) into the laboratory atmosphere[8].

  • Manifesting: Update the waste manifest attached to the container. Even if the primary solvent is non-halogenated, the presence of the chlorobenzoyl group dictates that the entire mixture must now be classified and treated as halogenated waste[3].

Part 4: Disposal Workflow Visualization

WasteDisposal Start Waste Generated: cis-4-(4-Chlorobenzoyl)... carboxylic acid State What is the physical state of the waste? Start->State Solid Solid Waste (Powder, Crystals) State->Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid HalogenSolid Collect in: Halogenated Solid Waste Container Solid->HalogenSolid SolventCheck Does the solvent contain water? Liquid->SolventCheck Aqueous Aqueous Mixture (>20% Water) SolventCheck->Aqueous Yes Organic Organic Solvent (<20% Water) SolventCheck->Organic No AqueousWaste Collect in: Halogenated Aqueous Waste Container Aqueous->AqueousWaste HalogenLiquid Collect in: Halogenated Organic Liquid Waste Organic->HalogenLiquid Incineration High-Temp Incineration (EH&S Pickup) HalogenSolid->Incineration HalogenLiquid->Incineration AqueousWaste->Incineration

Disposal workflow for cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid waste streams.

Part 5: Emergency Spill Response

In the event of a solid spill on the benchtop or floor:

  • Don PPE: Ensure you are wearing nitrile gloves, a lab coat, and safety goggles.

  • Containment: Do not use water to wash it down the drain, as this will introduce halogenated organics into the municipal water supply and create an acidic runoff.

  • Collection: Gently sweep the solid using a brush and dustpan, intentionally moving slowly to avoid the generation of airborne dust.

  • Disposal: Place the swept material and all contaminated cleanup consumables (e.g., paper towels, broken glass) into the "Solid Halogenated Organic Waste" container, following Protocol A.

References

  • Sigma-Aldrich. "Cis-cyclohexane | Sigma-Aldrich"[1]. URL:

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines"[5]. URL:

  • Northwestern University. "Hazardous Waste Disposal Guide - Research Safety"[4]. URL:

  • University of Tennessee. "Hazardous Waste Guide | UTIA Safety Office"[2]. URL:

  • University of Kansas. "Safety: Chemical Compatibility, and Waste"[3]. URL:

  • University of Oslo. "Chemical and Hazardous Waste Guide"[6]. URL:

  • University of Twente. "Regulation hazardous waste"[7]. URL:

  • Eastern Washington University. "Hazardous Waste Management Program"[8]. URL:

Sources

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